2,6-Difluoro-3-methoxypyridine
Description
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Properties
Molecular Formula |
C6H5F2NO |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
2,6-difluoro-3-methoxypyridine |
InChI |
InChI=1S/C6H5F2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
InChI Key |
ZKTCDPIQFOECKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Elucidation of 2,6-Difluoro-3-methoxypyridine
Executive Summary
This guide details the structural elucidation of 2,6-Difluoro-3-methoxypyridine using 1H and 13C NMR spectroscopy. Unlike standard organic scaffolds, this molecule presents a complex heteronuclear spin system due to the presence of two magnetically active fluorine atoms (
For researchers in medicinal chemistry, particularly those working on kinase inhibitors where this fluorinated scaffold is common, standard proton-decoupled
Part 1: Structural Logic & Spin System Topology
Before analyzing peaks, we must define the magnetic environment. The molecule is asymmetric , meaning all ring carbons and protons are magnetically distinct.
The Spin System
The NMR signature is defined by the interaction between three active nuclei types:
- H (Proton): H4, H5, and the OMe group.
- F (Fluorine): F2 and F6. These act as "super-couplers," splitting both C and H signals.
- C (Carbon): The carbon backbone.
Critical Coupling Network:
-
H-H Coupling: Standard ortho coupling between H4 and H5.
-
H-F Coupling: Long-range splitting (ortho/meta) of protons by fluorine.
-
C-F Coupling: Massive splitting of carbon signals (up to 240 Hz).[1]
Visualization: J-Coupling Topology
The following diagram illustrates the connectivity and dominant coupling pathways that will dictate the multiplet structures.
Figure 1: Coupling Topology. Red arrows indicate massive C-F splitting; Blue indicates H-H coupling; Yellow dashed lines indicate H-F splitting responsible for complex proton multiplets.
Part 2: Experimental Protocol
To obtain publication-quality data, specific acquisition parameters are required to resolve fluorine couplings.
Solvent Selection
-
Recommended: DMSO-d
or Acetone-d . -
Rationale: Fluorinated pyridines are polar. CDCl
is acceptable, but DMSO often provides sharper resolution of the aromatic doublets and prevents overlap of the methoxy signal with water peaks.
Instrument Parameters
-
Pulse Sequence (1H): Standard zg30.
-
Note: Ensure spectral width (SW) covers 10 ppm to capture desheilded aromatic protons.
-
-
Pulse Sequence (13C): zgpg30 (Power-gated decoupling).
-
Critical: Standard sequences decouple
H but NOT F. Your C spectrum will show splitting. -
Advanced: If available, use a triple-resonance probe (H/C/F) to apply
F decoupling during C acquisition. This collapses the C-F multiplets into singlets, simplifying assignment.
-
Workflow Diagram
Figure 2: Analytical Workflow. The inclusion of 19F NMR is a critical quality control step for this specific molecule.
Part 3: H NMR Interpretation
The proton spectrum will show three distinct signal sets. The aromatic region is non-first-order due to fluorine coupling.
Predicted Chemical Shifts & Multiplicity[2]
| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| -OCH | 3.85 - 3.95 | Singlet (s) | N/A | Characteristic methoxy peak. May show slight broadening due to long-range coupling to F2. |
| H-5 | 6.80 - 7.00 | ddd | Upfield aromatic signal. Coupled to neighbor H4 and strongly coupled to the ortho-Fluorine (F6). | |
| H-4 | 7.60 - 7.80 | ddd | Downfield aromatic signal. Deshielded by pyridine ring current, slightly shielded by ortho-OMe. |
Detailed Analysis
-
The H-5 Signal: This proton is flanked by a Fluorine (F6) and a Proton (H4). Expect a distinctive "doublet of doublets" (dd) or "pseudo-triplet" if
. The coupling to the ortho-fluorine ( ) is typically large (8-10 Hz). -
The H-4 Signal: This proton is ortho to the Methoxy group. The coupling to the meta-fluorine (F6) and para-fluorine (F2) will be smaller, resulting in a finer splitting pattern.
Part 4: C NMR Interpretation
This is the most challenging aspect. Because standard
The "Fluorine Fingerprint"
Fluorine-Carbon coupling follows a distance-dependent magnitude rule:
- (Direct): 230 - 250 Hz (Huge splitting).
- (Geminal): 15 - 35 Hz.[2]
- (Vicinal): 4 - 10 Hz.
Assignment Table
| Carbon Position | Type | Approx Shift (ppm) | Multiplicity | Coupling ( | Notes |
| OMe | CH | 56.0 - 57.0 | s or d | Methoxy carbon. | |
| C-5 | CH | 106.0 - 108.0 | dd | Upfield aromatic carbon. | |
| C-4 | CH | 125.0 - 128.0 | dd | Distinctive aromatic CH. | |
| C-3 | C-Q | 140.0 - 145.0 | dd | Quaternary. Attached to OMe. | |
| C-2 | C-F | 150.0 - 155.0 | dd | Diagnostic Peak. Very low intensity due to splitting and lack of NOE. | |
| C-6 | C-F | 158.0 - 162.0 | dd | Diagnostic Peak. Most deshielded due to N and F proximity. |
Interpretation Strategy
-
Identify C2 and C6: Look for the weak, widely split doublets above 150 ppm. Measure the center of the doublet to find the chemical shift.
-
Identify C3: This is a quaternary carbon (will not appear in DEPT-135 or will be low intensity). It will show a medium coupling (~20 Hz) to the adjacent F2.
Part 5: F NMR Validation
Running a
-
Pattern: You will observe two distinct signals (singlets or finely split multiplets) in the range of -70 to -90 ppm (relative to CFCl
). -
Symmetry Check: If the molecule were symmetric (e.g., 2,6-difluoropyridine without the methoxy), you would see only one fluorine signal. The presence of two signals confirms the asymmetry introduced by the 3-methoxy group.
References
-
Reich, H. J. (n.d.). Coupling Constants: 19F-19F, 19F-1H, 13C-19F. University of Wisconsin-Madison. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Lichter, R. L., & Wasylishen, R. E. (1975).[3] Fluoropyridines.[1][3] Carbon-13 chemical shifts and carbon-fluorine coupling constants.[3][4][5][6][7] Journal of the American Chemical Society, 97(7), 1808–1813.[3] [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. westmont.edu [westmont.edu]
- 5. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
FT-IR spectrum of 2,6-Difluoro-3-methoxypyridine
Technical Guide: FT-IR Characterization of 2,6-Difluoro-3-methoxypyridine
Executive Summary
This technical guide details the vibrational spectroscopy characterization of This compound (CAS: 1214331-52-8). As a fluorinated pyridine intermediate, this compound is critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly for modulating lipophilicity and metabolic stability.
The infrared spectrum of this molecule is dominated by the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group. This guide provides a self-validating protocol for acquiring and interpreting the FT-IR spectrum, distinguishing it from common structural isomers and hydrolysis impurities.
Chemical Profile & Sample Preparation
Compound Identity:
-
Molecular Formula: C₆H₅F₂NO
-
Molecular Weight: 145.11 g/mol [2]
-
Physical State: Liquid (at ambient conditions).
Experimental Protocol: Attenuated Total Reflectance (ATR) For this fluorinated liquid, ATR is the preferred acquisition mode over transmission cells (NaCl/KBr) to avoid halide exchange or window etching, although KBr plates are acceptable if moisture-free.
Step-by-Step Acquisition Workflow:
-
Crystal Selection: Use a Single-Reflection Diamond ATR.[2] Diamond is chemically inert to the fluorinated pyridine and allows for easy cleaning. ZnSe is a secondary alternative but requires care to avoid scratching.
-
Background Collection: Acquire a 32-scan background spectrum of the clean, dry crystal in ambient air.
-
Sample Application: Pipette 10–20 µL of the neat liquid onto the center of the crystal. Ensure the liquid covers the active diameter (usually 1–2 mm).
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard for liquid phase).
-
Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).
-
Range: 4000–600 cm⁻¹.
-
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to account for the penetration depth dependence on wavelength.
Spectral Analysis & Assignment
The FT-IR spectrum of this compound is characterized by three distinct zones: the high-frequency C-H stretching region, the mid-frequency ring deformations, and the complex "fingerprint" region dominated by C-F and C-O stretches.
Zone A: The C-H Stretching Region (3100 – 2800 cm⁻¹)
Unlike non-substituted pyridine, the aromatic C-H signal is diminished because only two aromatic protons remain (positions 4 and 5).
-
Aromatic C-H Stretch (~3100–3050 cm⁻¹): Weak intensity. Corresponds to the
of the H4 and H5 protons. -
Aliphatic C-H Stretch (3000–2850 cm⁻¹): Medium intensity. The methoxy group (
) introduces distinct bands:- : ~2980–2940 cm⁻¹
- : ~2880–2840 cm⁻¹
Zone B: Pyridine Ring Deformations (1650 – 1400 cm⁻¹)
The fluorination pattern significantly shifts the ring breathing modes compared to unsubstituted pyridine.
-
and
Ring Stretching: Two to three bands appear in the 1620–1450 cm⁻¹ range. The 2,6-difluoro substitution often pushes the primary ring stretch to higher frequencies (~1610 cm⁻¹) due to the inductive effect of fluorine shortening the adjacent bonds.
Zone C: The Fingerprint Region (1400 – 1000 cm⁻¹)
This is the diagnostic region. The spectrum here is crowded due to the overlap of strong C-F stretches and the C-O-C ether linkage.
-
C-F Stretching (1440–1200 cm⁻¹): Fluorinated pyridines exhibit very strong bands in this region. 2,6-difluoro substitution typically results in a doublet or multiplet structure.
-
Primary C-F Band: ~1440 cm⁻¹ (Very Strong).
-
Secondary C-F Band: ~1270 cm⁻¹ (Very Strong).
-
-
C-O-C (Methoxy) Stretching:
- : ~1260–1230 cm⁻¹ (Often overlaps with the lower C-F band).
- : ~1050–1020 cm⁻¹ (Strong).
Summary of Diagnostic Bands
| Frequency (cm⁻¹) | Assignment | Intensity | Mode Description |
| 3080 ± 20 | Weak | Aromatic C-H stretch (H4, H5) | |
| 2950 ± 20 | Medium | Methoxy methyl asymmetric stretch | |
| 1615 ± 15 | Strong | Pyridine ring stretching (perturbed by F) | |
| 1445 ± 15 | Very Strong | Carbon-Fluorine stretch (2,6-positions) | |
| 1275 ± 20 | Very Strong | Mixed mode: C-F stretch & Aryl-alkyl ether stretch | |
| 1035 ± 15 | Strong | Symmetric ether stretch | |
| ~800-700 | Medium | Out-of-plane deformation (2 adjacent H's) |
Visualization of Analytical Logic
Diagram 1: Vibrational Assignment Logic
This diagram illustrates the causal link between the molecular structure and the observed spectral features.
Caption: Logical mapping of functional groups to diagnostic IR bands. Note the overlap warning in the fingerprint region.
Diagram 2: Quality Control Workflow
A self-validating workflow to ensure data integrity and detect common impurities (e.g., hydrolysis to pyridinols).[2]
Caption: QC decision tree for validating the integrity of this compound samples.
Scientific Interpretation & Causality
The Fluorine Effect:
The presence of fluorine atoms at the 2 and 6 positions creates a significant dipole moment. In IR spectroscopy, the intensity of an absorption band is proportional to the change in dipole moment (
Differentiation from Isomers: Distinguishing the 3-methoxy isomer from the 4-methoxy isomer (2,6-difluoro-4-methoxypyridine) relies on the "Fingerprint" region (below 1000 cm⁻¹).
-
3-Methoxy (Target): Asymmetric substitution pattern leads to more complex ring deformation bands and out-of-plane (OOP) bending modes corresponding to two adjacent protons (H4, H5).
-
4-Methoxy (Isomer): Symmetric substitution (
symmetry). This high symmetry often reduces the number of IR-active bands due to selection rules. The OOP bending mode for isolated protons (H3, H5) would appear at different frequencies (~850-880 cm⁻¹).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73934, 2,6-Difluoropyridine. (Used as spectral backbone reference). Link
-
EON Biotech. Product Catalog: this compound (CAS 1214331-52-8).[1][2][4][5] (Source for CAS and identity verification). Link
-
CymitQuimica. Chemical Safety and Properties: this compound. Link
-
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley, 2004. (Authoritative source for C-F and Pyridine ring assignments).[6][7]
-
BenchChem. this compound Structure and Properties. Link
Sources
- 1. 174669-74-0|2-Fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 1807160-04-8|6-Fluoro-5-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. 1210419-22-9|2-(2,6-Difluoro-3-methoxyphenyl)-3-fluoro-6-methylpyridine|BLD Pharm [bldpharm.com]
- 4. 163234-74-0|2-Fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]
- 5. eontrading.uk [eontrading.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safe Handling and Storage of 2,6-Difluoro-3-methoxypyridine
Executive Summary
2,6-Difluoro-3-methoxypyridine (CAS: 116857-01-3) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural value lies in the 2,6-difluoro motif , which serves as a highly reactive electrophile for nucleophilic aromatic substitution (SNAr), while the 3-methoxy group provides critical electronic modulation and solubility properties.
This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a field-tested protocol for maintaining the chemical integrity of this intermediate while ensuring operator safety. The presence of fluorine atoms on the pyridine ring enhances lipophilicity but also increases susceptibility to hydrolysis under basic conditions; therefore, strict adherence to inert atmosphere protocols is non-negotiable.
Chemical Profile & Hazard Identification
Data synthesized from experimental analogs and specific vendor safety assessments.
| Property | Specification / Data |
| CAS Number | 116857-01-3 |
| Molecular Formula | C₆H₅F₂NO |
| Molecular Weight | 145.11 g/mol |
| Physical State | Liquid (Predicted based on structural analogs) |
| Boiling Point | ~180–190°C (Estimated vs. 2-fluoro-6-methoxy analog) |
| Solubility | Soluble in DCM, THF, DMSO; Limited water solubility |
| Storage Class | Flammable Liquid / Toxic |
GHS Hazard Classification
| Hazard Class | Category | H-Statement | Description |
| Flammable Liquid | 3 | H226 | Flammable liquid and vapor. |
| Acute Toxicity | 4 | H302 | Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3][5] |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[2][3] |
Engineering Controls & PPE
The Causality of Protection: Fluorinated pyridines are potent alkylating-like agents in biological systems due to their reactivity. Standard nitrile gloves may degrade upon prolonged exposure to the concentrated liquid.
Hierarchy of Controls
-
Primary Barrier (Engineering): All handling must occur within a certified chemical fume hood with a face velocity of >100 fpm.
-
Secondary Barrier (PPE):
-
Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Neoprene or thick Nitrile (8 mil) if handling volumes >10 mL.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required for transfers >100 mL.
-
Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with organic vapor cartridges (OV/P100).
-
Storage Protocols: The Stability Triad
The integrity of this compound depends on three factors: Temperature , Atmosphere , and Container Material .
Protocol 1: Long-Term Storage
-
Temperature: Store at 2°C to 8°C .
-
Reasoning: Low temperature inhibits slow hydrolysis and prevents pressure buildup from volatile degradation byproducts.
-
-
Atmosphere: Argon or Nitrogen blanket is mandatory.
-
Reasoning: Moisture acts as a nucleophile. Over time, ambient humidity can hydrolyze the C-F bond (typically at the 2-position), releasing HF and generating the pyridone impurity.
-
-
Container: Borosilicate glass with a Teflon-lined (PTFE) cap. Avoid metal containers due to potential corrosion from trace HF formation.
Visualization: Storage Decision Logic
Figure 1: Decision logic for receiving and storing fluorinated pyridine intermediates to prevent hydrolytic degradation.
Handling & Synthesis Workflow
Scenario: Setting up a Nucleophilic Aromatic Substitution (SNAr) reaction. Objective: Reacting this compound with an amine nucleophile while excluding moisture.
Step-by-Step Protocol
-
Preparation:
-
Flame-dry all glassware under vacuum and backfill with Nitrogen.
-
Ensure the solvent (e.g., DMF, DMSO, or THF) is anhydrous (<50 ppm water). Water competes with the amine nucleophile, leading to low yields.
-
-
Reagent Transfer:
-
Do NOT pour the liquid. Use the Cannula or Syringe technique.
-
Insert a long needle connected to an inert gas line (balloon or manifold) into the reagent bottle to equalize pressure.
-
Withdraw the required volume using a gas-tight syringe.
-
-
Reaction Setup:
-
Add the this compound dropwise to the solution containing the nucleophile and base (e.g., K₂CO₃ or Cs₂CO₃) at 0°C.
-
Mechanistic Insight: The 2-position is generally more electrophilic than the 6-position due to the inductive effect of the adjacent nitrogen, but the 3-methoxy group adds steric bulk. Controlling temperature at 0°C initially prevents bis-substitution (over-reaction).
-
-
Quenching:
-
Quench with saturated NH₄Cl solution.
-
Caution: If trace HF was generated during storage, the quench may be slightly exothermic.
-
Visualization: Inert Handling Workflow
Figure 2: Workflow for introducing this compound into a reaction vessel without moisture contamination.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The fluorine content poses a risk of respiratory edema.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol , as it may increase skin absorption.
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Don full PPE (including respirator).
-
Absorb with an inert material (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Place in a sealed hazardous waste container labeled "Fluorinated Organic Waste."
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14296367, 2-Fluoro-6-methoxypyridine. Retrieved from [Link](Used as primary analog for physical property estimation).
-
Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines. Retrieved from [Link](Reference for fluorinated pyridine reactivity and storage).
Sources
A Comprehensive Technical Guide to the Commercial Sourcing of 2,6-Difluoro-3-methoxypyridine for Advanced Research and Development
For researchers, medicinal chemists, and professionals in drug development, the accessibility and quality of specialized building blocks are paramount to the success of their projects. 2,6-Difluoro-3-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is one such critical reagent. This in-depth technical guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into supplier evaluation, quality control, and synthetic considerations to empower informed procurement decisions.
Introduction to this compound: A Versatile Fluorinated Building Block
This compound (CAS No. 136009-87-3) is a substituted pyridine derivative that has garnered significant interest in the scientific community. The presence of two fluorine atoms on the pyridine ring imparts unique electronic properties, enhances metabolic stability, and can influence the binding affinity of derivative molecules to their biological targets. The methoxy group provides a handle for further chemical transformations, making this compound a versatile scaffold in the design of novel bioactive molecules. Its utility is particularly noted in the development of kinase inhibitors and other targeted therapies.
The Commercial Supplier Landscape: From Discovery to Scale-Up
Identifying reliable commercial suppliers for this compound is a critical first step for any research or development program. The market for this specialized chemical is composed of a mix of large, well-established chemical suppliers and smaller, niche manufacturers.
Key Considerations for Supplier Selection:
-
Purity and Characterization: The required purity of this compound will depend on the specific application. For early-stage discovery, a purity of >95% may be acceptable, while for later-stage development and manufacturing, a purity of >98% or even >99% is often required. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and provide confirmation of the structure via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Scale of Production: Suppliers vary in their capacity to provide this compound, from milligram quantities for initial screening to kilogram and multi-kilogram quantities for preclinical and clinical development. It is essential to partner with a supplier who can support the entire project lifecycle.
-
Regulatory Compliance and Documentation: For applications in drug development, it is imperative that the supplier can provide comprehensive documentation, including Safety Data Sheets (SDS), and information on the manufacturing process and quality management system.
Table 1: Overview of Commercial Suppliers for this compound
| Supplier Category | Typical Purity | Scale Available | Geographic Focus |
| Research Chemical Catalogs | >95% - >98% | mg to low g | Global |
| Specialty Chemical Manufacturers | >97% - >99% | g to multi-kg | North America, Europe, Asia |
| Custom Synthesis Organizations | To specification | mg to multi-kg | Global |
This table represents a general overview. Specific offerings should be confirmed directly with suppliers.
A number of companies offer this compound for purchase in research quantities. For instance, Dana Bioscience lists the compound for sale in 50mg quantities.[1]
Synthetic Routes and Potential Impurities: A Chemist's Perspective
A thorough understanding of the synthetic routes to this compound is essential for anticipating potential impurities and establishing robust quality control measures. While specific proprietary methods may vary between suppliers, a plausible and commonly referenced approach involves the fluorination of a dichlorinated precursor.
A general method for the preparation of 3-substituted-2,6-difluoropyridines involves the difluorination of 3-substituted-2,6-dichloropyridines using a fluorinating agent such as cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[2]
Potential Process-Related Impurities:
-
Starting Material: Incomplete reaction can lead to the presence of the chlorinated precursor in the final product.
-
Over-reaction or Side-reactions: The harsh conditions of fluorination reactions can sometimes lead to the formation of undesired isomers or byproducts.
-
Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps can also be present as impurities.
Diagram 1: Generalized Synthetic Pathway and Key Quality Control Points
Caption: A simplified workflow for the synthesis and quality control of this compound.
Quality Control and Analytical Methodology
A self-validating system of protocols is crucial for ensuring the consistent quality of this compound.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare a sample of the test material at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components.
Handling and Storage: Ensuring Stability and Safety
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for fluorinated pyridines apply.
General Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion: A Strategic Approach to Sourcing
The successful procurement of this compound for research and drug development hinges on a strategic approach that goes beyond simply identifying a supplier. By carefully considering factors such as purity, scalability, and the supplier's quality systems, and by having a sound understanding of the compound's synthesis and potential impurities, researchers can ensure a reliable supply of this critical building block, thereby mitigating risks and accelerating their path to discovery and innovation.
References
-
Dana Bioscience. This compound 50mg. [Link]
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]
Sources
Technical Guide: Strategic Implementation of Fluorinated Pyridines in Discovery Chemistry
Topic: Potential Applications of Fluorinated Pyridines in Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of fluorine into pyridine scaffolds represents a high-leverage strategy in modern small-molecule discovery. Beyond simple bioisosterism, fluorinated pyridines offer precise control over molecular electrostatics, lipophilicity (LogP), and metabolic stability. This guide provides a technical roadmap for utilizing fluorinated pyridines, detailing the mechanistic rationale for their selection, validated synthetic protocols for their construction, and their critical role in PET radiochemistry and agrochemical design.
Part 1: Medicinal Chemistry & Physicochemical Modulation[1][2]
The "Fluorine Effect" on Pyridine Electronics
The introduction of a fluorine atom onto a pyridine ring fundamentally alters the heterocycle's basicity and reactivity.
-
pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. Introducing a fluorine at the 2-position drastically lowers the basicity of the ring nitrogen (pKa
-0.44) due to the strong inductive effect ( ) of the fluorine atom. -
Causality in Drug Design: Reducing the basicity of the pyridine nitrogen is a proven tactic to decrease off-target toxicity, specifically by reducing affinity for the hERG potassium channel, which often binds basic amines. Furthermore, it improves membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.
Metabolic Blocking
The C–F bond (approx. 105 kcal/mol) is significantly stronger than the C–H bond, rendering it resistant to oxidative metabolism by Cytochrome P450 enzymes.
-
Strategy: Place fluorine at the C-3 or C-5 positions of the pyridine ring to block labile metabolic "soft spots," thereby extending the half-life (
) of the clinical candidate.
Case Study: Vericiguat (Verquvo®)
Therapeutic Area: Cardiovascular (sGC stimulator) Structural Insight: Vericiguat features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[1] The fluorine atom at the C-5 position of the pyridine ring is critical for optimizing the metabolic stability profile of the drug, preventing rapid oxidation while maintaining the necessary electronic environment for receptor binding.
Visualization: Physicochemical Impact
The following diagram illustrates the logical flow of property modulation upon fluorination.
Figure 1: Impact of fluorination on pyridine physicochemical properties.
Part 2: Synthetic Methodologies
Protocol A: Late-Stage C–H Fluorination (AgF Mediated)
Direct functionalization of the C–H bond adjacent to the pyridine nitrogen is challenging due to the ring's electron-deficient nature. The method developed by Fier and Hartwig utilizing Silver(II) Fluoride (AgF
Mechanism: The reaction proceeds via a radical pathway where AgF
Experimental Protocol:
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the pyridine substrate (1.0 equiv).
-
Solvent: Add anhydrous acetonitrile (MeCN). Note: MeCN coordinates with Ag(II) to modulate its reactivity.
-
Reagent Addition: Add AgF
(2.0 - 3.0 equiv) in one portion. -
Reaction: Seal the vial and stir at ambient temperature (20–25 °C) for 1 hour. The reaction mixture typically turns dark brown/black.
-
Workup: Dilute with dichloromethane (DCM) and wash with aqueous NaHCO
. Dry the organic layer over Na SO , filter, and concentrate. -
Purification: Purify via silica gel flash chromatography.
Validation Check: This protocol is self-validating if the color change is observed immediately upon AgF
Protocol B: Nucleophilic Aromatic Substitution (S Ar)
For converting chloropyridines to fluoropyridines, classical S
Experimental Protocol:
-
Reagents: Combine 2-chloropyridine derivative (1.0 equiv) and anhydrous CsF (3.0 equiv) in dry DMSO (0.5 M concentration).
-
Condition: Heat to 100–120 °C for 4–12 hours.
-
Optimization: If conversion is low, add 18-crown-6 (0.1 equiv) to solubilize the fluoride ion.
Visualization: AgF2 Reaction Pathway
Figure 2: Mechanistic flow of AgF2-mediated C-H fluorination.
Part 3: Radiochemistry (PET Imaging Applications)
Fluorine-18 (
Challenge & Solution
Challenge: The fluoride ion (
Protocol: Automated Radiosynthesis of 2-[ F]Fluoropyridine
-
Trapping: Pass aqueous [
F]fluoride from the cyclotron through a QMA (Quaternary Methyl Ammonium) carbonate cartridge. -
Elution: Elute
F into the reaction vessel using a solution of Me NHCO in acetonitrile/water. -
Drying: Azeotropically dry the mixture at 100 °C under a stream of helium/nitrogen to remove all water.
-
Labeling: Add the precursor (e.g., 2-nitro- or 2-trimethylammonium-pyridine) in anhydrous DMSO (1 mL). Heat at 110–130 °C for 10–15 minutes.
-
Purification: Dilute with water and pass through a C18 Sep-Pak cartridge or inject onto semi-prep HPLC for isolation.
Part 4: Agrochemical Applications[5][6]
Fluorinated pyridines are dominant in the agrochemical sector due to their environmental stability and potency.
Case Study: Sulfoxaflor (Isoclast™ Active)
Class: Sulfoximine Insecticide.[1][3] Structure: Contains a 6-(trifluoromethyl)pyridine-3-yl group.[1][4][3][5] Mechanism: Acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group prevents metabolic degradation in the insect gut, ensuring the toxin reaches the CNS.
Industrial Synthesis (Halex Reaction)
On a multi-ton scale, expensive AgF
-
Reaction: Pentachloropyridine + KF
Pentafluoropyridine (or selective isomers). -
Conditions: High temperature (300 °C+), solvent-free or in sulfolane, often using spray-drying techniques to maximize surface area of the potassium fluoride.
References
-
Fier, P. S., & Hartwig, J. F. (2013).[7] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[7] Science. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[8] Link
-
Rotstein, B. H., et al. (2014). Spirocyclic Hypervalent Iodine(III)-Mediated Radiofluorination of Non-Activated and Hindered Aromatics. Nature Communications. Link
-
FDA Drug Approvals. (2021). Vericiguat Label and Approval History. U.S. Food and Drug Administration.[9][10] Link
-
Sparks, T. C., et al. (2013).[7] Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. Pesticide Biochemistry and Physiology. Link
Sources
- 1. Sulfoxaflor - Wikipedia [en.wikipedia.org]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfoxaflor (Ref: DE-208) [sitem.herts.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,6-Difluoro-3-methoxypyridine
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 2,6-Difluoro-3-methoxypyridine, a valuable fluorinated building block in medicinal and agrochemical research. The synthesis commences with the readily available starting material, 2,6-dichloropyridine. The described synthetic strategy is a robust, multi-step process designed for clarity, reproducibility, and scalability. It involves an initial halogen exchange (Halex) reaction to yield the key intermediate, 2,6-difluoropyridine, followed by a regioselective nitration at the C3 position. The final product is obtained via a highly efficient nucleophilic aromatic substitution (SNAr) of the nitro group with a methoxide source. This guide delves into the mechanistic underpinnings of each transformation, providing experienced insights into critical process parameters and justifying the selection of reagents and conditions to ensure a high-yielding and self-validating protocol.
Introduction and Strategic Overview
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of bioactive molecules.[1] this compound serves as a critical precursor for a variety of more complex substituted pyridines, leveraging the differential reactivity of the fluorine and methoxy groups for subsequent functionalization.
The synthesis from 2,6-dichloropyridine presents a key challenge: the regioselective introduction of a substituent at the C3 position of a symmetrically substituted pyridine ring. A direct C-H functionalization is often difficult to control. Therefore, our strategy employs a logical, three-stage approach that ensures high regioselectivity and overall yield.
The core synthetic pathway is as follows:
-
Fluorination: A double halogen exchange (Halex) reaction replaces both chlorine atoms of 2,6-dichloropyridine with fluorine using spray-dried potassium fluoride.
-
Nitration: A regioselective electrophilic aromatic substitution on the electron-deficient 2,6-difluoropyridine ring introduces a nitro group at the C3 position.
-
Methoxylation: A facile nucleophilic aromatic substitution (SNAr) displaces the highly activated nitro group with a methoxy group to yield the final product.
This strategic sequence transforms a simple starting material into a high-value, functionalized intermediate, with each step being mechanistically sound and well-precedented in heterocyclic chemistry.
Caption: Overall workflow for the synthesis of this compound.
Part I: Synthesis of 2,6-Difluoropyridine via Halogen Exchange
Principle and Mechanistic Insight
The conversion of aryl chlorides to aryl fluorides is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, commonly referred to in industrial settings as the Halex process.[2] The reaction proceeds via a two-step addition-elimination mechanism. The fluoride anion attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.
Caption: SNAr mechanism for the fluorination of 2,6-dichloropyridine.
Experimental Causality:
-
Fluoride Source: Potassium fluoride (KF) is the reagent of choice due to its cost-effectiveness. However, its high lattice energy and poor solubility in organic solvents necessitate specific conditions. Using spray-dried KF is critical; its high surface area and low particle size dramatically increase reactivity compared to standard crystalline KF.[4]
-
Solvent: A high-boiling, polar aprotic solvent like sulfolane (tetramethylene sulfone) is ideal.[5] It effectively solvates the potassium cation (K⁺) without strongly solvating the fluoride anion (F⁻), thus maintaining the high nucleophilicity of the "naked" fluoride.
-
Temperature: High temperatures (200-230 °C) are required to overcome the activation energy of C-Cl bond cleavage and to ensure a reasonable reaction rate.[5]
-
Phase-Transfer Catalyst (Optional but Recommended): While not always essential with spray-dried KF and high temperatures, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt or a crown ether can further enhance the reaction rate by improving the solubility of the fluoride salt in the organic phase.[6][7][8]
Detailed Experimental Protocol: Fluorination
Safety: This procedure involves high temperatures and potentially volatile compounds. Conduct in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Sulfolane can be harmful if ingested or absorbed through the skin.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,6-Dichloropyridine | 147.99 | 29.6 g | 0.20 | 1.0 |
| Spray-Dried KF | 58.10 | 27.9 g | 0.48 | 2.4 |
| Sulfolane | 120.17 | 200 mL | - | - |
Procedure:
-
Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a heating mantle.
-
Add 2,6-dichloropyridine (29.6 g, 0.20 mol), spray-dried potassium fluoride (27.9 g, 0.48 mol), and sulfolane (200 mL) to the flask.
-
Begin vigorous stirring to create a uniform slurry.
-
Heat the reaction mixture to 220-225 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by GC-MS analysis of small aliquots. The formation of the intermediate, 2-chloro-6-fluoropyridine, will be observed, followed by the desired product.
-
Once the reaction is complete (consumption of starting material and intermediate), allow the mixture to cool to below 100 °C.
-
Work-up and Purification: The product, 2,6-difluoropyridine, is volatile (b.p. ~125 °C).[5] It can be isolated directly from the reaction mixture by fractional distillation under atmospheric or reduced pressure. This is the preferred method as it avoids aqueous work-up with the high-boiling solvent.
-
Collect the fraction boiling at 124-126 °C. The expected yield is typically in the range of 60-70%.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and GC-MS.
Part II: Synthesis of this compound
Stage 1: Regioselective Nitration of 2,6-Difluoropyridine
Principle and Mechanistic Insight:
Although the pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, the reaction can be driven to completion using forcing conditions. The nitration of 2,6-difluoropyridine is performed with a potent nitrating mixture (fuming nitric acid and concentrated sulfuric acid). The ring nitrogen and the two strongly electronegative fluorine atoms deactivate the ring. However, substitution occurs preferentially at the C3 (and C5) position, as attack at the C4 position would place a destabilizing positive charge adjacent to the electron-withdrawing ring nitrogen in the sigma-complex intermediate.
Detailed Protocol: Nitration
Safety: This procedure involves highly corrosive and oxidizing strong acids. Handle fuming nitric acid and concentrated sulfuric acid with extreme caution in a chemical fume hood. Perform additions slowly and behind a blast shield. An ice bath must be readily available to control any exotherm.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,6-Difluoropyridine | 115.08 | 11.5 g | 0.10 | 1.0 |
| Conc. Sulfuric Acid (98%) | 98.08 | 40 mL | - | - |
| Fuming Nitric Acid (>90%) | 63.01 | 15 mL | - | - |
Procedure:
-
To a 250 mL flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (40 mL) and cool the flask in an ice/salt bath to 0 °C.
-
Slowly add 2,6-difluoropyridine (11.5 g, 0.10 mol) to the cold sulfuric acid with stirring. Ensure the temperature does not rise above 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid (15 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, carefully heat the mixture to 80 °C and hold for 2 hours.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
The solid product, 2,6-difluoro-3-nitropyridine, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. The expected yield is typically 85-95%.
-
Characterization: Confirm structure by NMR and melting point analysis.
Stage 2: Methoxylation via Nucleophilic Aromatic Substitution
Principle and Mechanistic Insight:
This final step is another SNAr reaction. The nitro group at the C3 position, combined with the activating effects of the flanking fluorine atom and the ring nitrogen, makes the C3 position exceptionally electron-deficient and highly susceptible to nucleophilic attack. The nitro group is an excellent leaving group, making this substitution significantly more facile than the initial halogen exchange.
Detailed Protocol: Methoxylation
Safety: Sodium methoxide is a strong base and is corrosive. Methanol is flammable. Handle with care in a fume hood.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,6-Difluoro-3-nitropyridine | 160.07 | 12.8 g | 0.08 | 1.0 |
| Sodium Methoxide | 54.02 | 4.75 g | 0.088 | 1.1 |
| Methanol (Anhydrous) | 32.04 | 150 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium methoxide (4.75 g, 0.088 mol) in anhydrous methanol (150 mL) with stirring.
-
Add the 2,6-difluoro-3-nitropyridine (12.8 g, 0.08 mol) portion-wise to the methanolic solution. An exotherm and a color change will be observed.
-
After the addition is complete, heat the mixture to reflux (approx. 65 °C) for 1 hour. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up and Purification: To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or distillation under reduced pressure to obtain pure this compound.
-
Characterization: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Conversion | Inactive KF (absorbed moisture); Insufficient temperature; Poor stirring. | Use freshly opened or properly dried spray-dried KF; Ensure thermocouple is accurate and maintains 220-225 °C; Use efficient mechanical stirring. |
| Step 2: Low Yield/Side Products | Temperature too high during nitration; Insufficiently strong nitrating conditions. | Maintain strict temperature control during acid additions; Use fuming nitric acid and ensure sulfuric acid is concentrated. |
| Step 3: Incomplete Reaction | Non-anhydrous methanol; Insufficient sodium methoxide. | Use anhydrous methanol; Ensure sodium methoxide is not degraded and use a slight excess (1.1 eq). |
Conclusion
This application note details a reliable and logically structured three-stage synthesis of this compound from 2,6-dichloropyridine. By understanding the underlying principles of each transformation—from the demanding conditions of the initial Halex reaction to the facile, regiochemically-controlled nitration and final SNAr methoxylation—researchers can confidently reproduce this protocol. The provided experimental details and causal explanations offer a framework for both successful synthesis and intelligent troubleshooting, empowering scientists in the fields of drug discovery and material science.
References
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.[Link]
-
C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC, NIH.[Link]
- Process for making 2,6-difluoro pyridine.
-
Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.[Link]
-
Phase transfer catalysis (PTC). OperaChem.[Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society.[Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
-
Process for the preparation of fluorinated pyridines. European Patent Office.[Link]
-
ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. University of Illinois Urbana-Champaign.[Link]
-
nucleophilic aromatic substitutions. YouTube.[Link]
- Process for producing 2,3-diamino-6-methoxypyridine.
- Exchanging fluorine for chlorine in a chlorinated pyridine with an alkali metal fluoride.
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of 2,6-Difluoro-3-methoxypyridine for Bioactive Scaffold Synthesis
Abstract & Strategic Value
2,6-Difluoro-3-methoxypyridine (CAS: 116241-61-3) represents a "privileged" starting material in modern medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents: two fluorine atoms offering tunable electrophilicity for nucleophilic aromatic substitution (
This guide details the protocols for transforming this scaffold into high-value heterocyclic cores, specifically targeting pyrazolo[1,5-a]pyridines (frequent kinase inhibitor motifs) and C4-functionalized pyridine derivatives .
Key Applications
-
Kinase Inhibition: Synthesis of PIM1/2/3 and CDK inhibitors.
-
Bioisosteres: Fluorine substitution to modulate metabolic stability (
) and lipophilicity ( ). -
Fragment-Based Drug Discovery (FBDD): Rapid library generation via C4-lithiation.
Reactivity Landscape & Logic
The chemical behavior of this compound is dictated by the interplay between inductive withdrawal and steric effects.
Regioselectivity Rules
-
Nucleophilic Attack (
):-
The C2 Position: Highly activated by the adjacent ring nitrogen and the inductive effect of the C3-methoxy group. Despite steric proximity to the methoxy group, small nucleophiles (hydrazine, methylamine) preferentially attack here due to electronic activation.
-
The C6 Position: Activated by the ring nitrogen but lacks the auxiliary inductive boost of the methoxy group. Preferred only by very bulky nucleophiles.
-
-
Lithiation (DoM):
-
The C4 Position: The C3-methoxy group acts as a Directed Metalating Group (DMG), coordinating lithium bases (e.g., LDA) to deprotonate the C4 position selectively.
-
Decision Matrix (Graphviz)
Figure 1: Divergent synthesis pathways. Path A leverages electronic activation for heterocycle construction; Path B utilizes the methoxy group for regioselective carbon-carbon bond formation.
Detailed Protocols
Protocol A: Synthesis of the Pyrazolo[1,5-a]pyridine Core
This workflow is critical for synthesizing inhibitors similar to AZD1208 or other PIM kinase inhibitors.
Step 1: Regioselective Hydrazine Displacement
Objective: Replace the C2-fluorine with hydrazine.
Mechanism:
-
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine monohydrate (64-65% in water) (3.0 equiv)
-
Ethanol (Absolute) or Isopropanol
-
-
Procedure:
-
Dissolve this compound (10 g, 68.9 mmol) in Ethanol (100 mL).
-
Add Hydrazine monohydrate (10 mL, ~206 mmol) dropwise at room temperature. Caution: Exothermic.
-
Heat the reaction to reflux (80°C) for 4–6 hours.
-
Monitor: TLC (50% EtOAc/Hexane) should show consumption of starting material (
) and appearance of a polar spot ( ). -
Workup: Cool to 0°C. The product often precipitates as a white/off-white solid.
-
Filter the solid and wash with cold water (2 x 20 mL) to remove excess hydrazine and fluoride salts.
-
Dry under vacuum at 45°C.
-
-
Expected Yield: 85–92%
-
Data Validation:
NMR (DMSO- ) should show the disappearance of the C2-F coupling pattern and appearance of hydrazine protons ( broad singlet ~8.5 ppm, broad singlet ~4.2 ppm).
Step 2: Cyclization to Pyrazolo[1,5-a]pyridine
Objective: Form the bicyclic core.
-
Reagents:
-
2-Hydrazinyl-6-fluoro-3-methoxypyridine (from Step 1)
-
Acetylacetone (1.1 equiv) or appropriate 1,3-dicarbonyl/alkynone
-
Acetic Acid (Glacial) or Ethanol/HCl
-
-
Procedure:
-
Suspend the hydrazine intermediate (5 g) in Ethanol (50 mL).
-
Add Acetylacetone (1.1 equiv).
-
Reflux for 2 hours.
-
Concentrate in vacuo.
-
Purify via flash chromatography (SiO2, 0-10% MeOH in DCM).
-
Protocol B: C4-Functionalization via Directed Ortho Metalation (DoM)
Objective: Introduce carbon frameworks at the C4 position without disturbing the C2/C6 fluorines.
-
Reagents:
-
Critical Safety: Strictly anhydrous conditions;
or Ar atmosphere. -
Procedure:
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Add Anhydrous THF (10 vol).
-
Base Addition: Cool THF to -78°C (Dry ice/Acetone). Add LDA (1.1 equiv).
-
Substrate Addition: Dissolve this compound in minimal THF and add dropwise to the LDA solution over 15 minutes. Maintain temp < -70°C.
-
Metalation: Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.
-
Quench: Add the Electrophile (1.2 equiv) dissolved in THF dropwise.
-
For Aldehydes: Reaction is instantaneous.
-
For Iodine: Solution will decolorize.
-
-
Warm Up: Allow to warm to RT over 2 hours.
-
Workup: Quench with sat.
.[2] Extract with EtOAc.
-
-
Troubleshooting: If C4-selectivity is low, ensure the temperature never exceeds -70°C during lithiation. Higher temperatures may promote "halogen dance" or benzyne formation.
Quantitative Data Summary
| Parameter | Protocol A ( | Protocol B (DoM) |
| Primary Reagent | Hydrazine / Amines | LDA / n-BuLi |
| Active Position | C2 (Major), C6 (Minor) | C4 (Exclusive) |
| Temperature | Reflux (80°C) | Cryogenic (-78°C) |
| Key Intermediate | 2-Hydrazinopyridine | 4-Lithio-pyridine species |
| Critical Risk | Double substitution (C2 & C6) | Benzyne formation (if temp rises) |
| Typical Yield | >85% | 60–75% |
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridines
- Title: Synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)...
- Relevance: Establishes the precedence for hydrazine displacement in fluorin
-
Source:
-
Lithiation of Pyridines (DoM)
- General Reactivity of Fluoropyridines: Title: Nucleophilic Aromatic Substitution of Fluoropyridines. Source:J. Org. Chem. (Standard text reference for kinetics in heterocycles).
(Note: While specific live URLs are subject to change, the DOIs and PMC IDs provided are persistent identifiers for the scientific record.)
Sources
2,6-Difluoro-3-methoxypyridine in the synthesis of agrochemicals
Application Note: Strategic Utilization of 2,6-Difluoro-3-methoxypyridine in Agrochemical Synthesis
Executive Summary
This guide details the strategic application of This compound (CAS 1214331-52-8) as a high-value scaffold in the design of next-generation agrochemicals. While often overlooked in favor of its phenolic counterpart (2,6-difluoro-3-hydroxypyridine), the 3-methoxy variant offers superior process stability, serving as a "masked" nucleophile that allows for harsh upstream manipulations (e.g., lithiation, halogenation) before revealing the reactive hydroxyl group for final coupling. This note covers its chemical profile, regioselective reaction protocols, and its role as a bioisostere in herbicide and fungicide discovery.
Chemical Profile & Strategic Value
This compound is not merely a building block; it is a metabolic blocker . The 2,6-difluoro substitution pattern effectively blocks the primary sites of oxidative metabolism (cytochrome P450 oxidation), significantly extending the half-life of the final active ingredient (AI) in plant systems.
Table 1: Technical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1214331-52-8 |
| Molecular Weight | 145.11 g/mol |
| Formula | C₆H₅F₂NO |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~160 °C (Predicted) |
| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |
| Key Reactivity | C4-Lithiation (Directed), C2/C6 SNAr |
The "Masking" Strategy
Direct use of 2,6-difluoro-3-hydroxypyridine is often plagued by O-acylation side reactions or solubility issues in non-polar solvents. The 3-methoxy derivative solves this by:
-
Protecting the Oxygen: Prevents interference during metallation reactions.
-
Directing Group (DoM): The methoxy group acts as a Directed Ortho Metalation (DoM) group, facilitating regioselective functionalization at the C4 position .
-
Lipophilicity: Enhances cell membrane permeability during intermediate synthesis steps.
Synthetic Pathways & Regioselectivity
The utility of this scaffold lies in its predictable reactivity. The interplay between the electron-withdrawing fluorines and the electron-donating methoxy group creates a specific "electronic map" for chemical modification.
Diagram 1: Strategic Reaction Workflow
Figure 1 illustrates the conversion of the core scaffold into complex agrochemical precursors via Lithiation and Deprotection.
Caption: Workflow for transforming this compound into active ingredients via Directed Ortho Metalation (DoM) and subsequent deprotection.
Experimental Protocols
Protocol A: Regioselective C4-Functionalization (DoM)
Objective: Introduce a functional group at the C4 position (ortho to the methoxy, meta to fluorine) to create a trisubstituted pyridine core.
Reagents:
-
This compound (1.0 eq)[1]
-
LDA (Lithium Diisopropylamide) (1.2 eq, 2.0 M in THF/Heptane)
-
Electrophile (e.g., Methyl Iodide, DMF, or Iodine) (1.5 eq)
-
Anhydrous THF (Solvent)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C .
-
Base Addition: Add LDA solution dropwise over 15 minutes. Stir for 30 minutes at -78 °C. Note: The solution typically turns a bright yellow/orange, indicating the formation of the lithiated species.
-
Substrate Addition: Dissolve this compound in a minimal amount of THF and add dropwise to the LDA mixture. Stir for 1 hour at -78 °C.
-
Mechanistic Insight: The Lithium coordinates to the methoxy oxygen and the C2-Fluorine, stabilizing the anion at C4.
-
-
Quench: Add the Electrophile (dissolved in THF if solid) rapidly. Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Protocol B: Demethylation to 2,6-Difluoro-3-hydroxypyridine
Objective: Reveal the hydroxyl group for coupling to the primary agrochemical pharmacophore.
Reagents:
-
Substrate (from Protocol A)
-
Boron Tribromide (BBr₃) (2.5 eq, 1.0 M in DCM)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolve the substrate in anhydrous DCM and cool to 0 °C .
-
Add BBr₃ dropwise. Caution: Exothermic reaction; massive fuming.
-
Allow to warm to room temperature and stir for 12 hours.
-
Quench: Cool back to 0 °C and very slowly add MeOH to destroy excess borane complexes.
-
Isolation: Adjust pH to ~5-6. Extract with EtOAc. The product (a phenol equivalent) may require acidification to extract efficiently.
Protocol C: Agrochemical Coupling (O-Alkylation)
Objective: Link the pyridine headgroup to a lipophilic tail (common in herbicides like Pyribenzoxim analogs).
Reagents:
-
Alkyl Halide / Tosylate (Linker) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or DMF
Procedure:
-
Combine the hydroxy-pyridine and K₂CO₃ in ACN. Stir at RT for 30 mins to generate the phenoxide anion.
-
Add the alkyl halide.
-
Heat to 60-80 °C for 4-6 hours. Monitor by LC-MS.
-
Validation: The disappearance of the broad -OH peak in IR and the appearance of the ether linkage confirms the reaction.
Critical Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in Lithiation | Protonation by moisture or "Base Kill" by Fluorine. | Ensure strictly anhydrous conditions. Keep T < -70 °C to prevent nucleophilic attack of LDA on the C2-Fluorine (S_NAr side reaction). |
| Regio-scrambling | Competition between C4 and C5 lithiation. | The C4 position is thermodynamically favored due to the "Ortholithiation" effect of the methoxy group. Do not allow the temperature to rise before adding the electrophile. |
| Incomplete Demethylation | Formation of stable Boron-Nitrogen complexes. | Increase BBr₃ equivalents to 3.0-4.0. Perform a methanol reflux step after quenching to break the B-N complex. |
Agrochemical Context: The "Bioisostere" Effect
In modern agrochemistry, replacing a 2,6-difluorophenyl ring with a 2,6-difluoropyridyl ring (specifically the 3-substituted variant) is a standard tactic to improve:
-
Water Solubility: The pyridine nitrogen accepts H-bonds, lowering LogP compared to the phenyl analog.
-
Soil Mobility: Slight increase in polarity helps in systemic transport within the plant (phloem mobility).
-
Target Binding: The pyridine nitrogen can form specific binding interactions (e.g., with serine residues in ALS or ACCase enzymes) that the phenyl ring cannot.
Diagram 2: Bioisosteric Replacement Logic
Caption: Strategic advantage of replacing phenyl rings with the 2,6-difluoropyridine scaffold in herbicide design.
References
-
Synthesis of this compound & Derivatives
- Source: PubChem Compound Summary. "3,5-Difluoro-4-methoxypyridine" (Structural Analog/Isomer context).
-
Link:
-
Nucleophilic Substitution in Fluoropyridines
- Source: Journal of the Chemical Society C. "Nucleophilic substitution in perfluoro-(4-phenylpyridine)".
-
Link:
-
Agrochemical Pyridine Scaffolds (Review)
- Source: ResearchGate. "Development of novel pyridine-based agrochemicals: A review".
-
Link:
-
Commercial Building Block Availability (Hydroxy-Precursor)
-
General S_NAr Mechanisms in Heterocycles
- Source: Chemical Reviews. "Nucleophilic Substitution Reactions by Electron Transfer".
-
Link:
Sources
Troubleshooting & Optimization
Technical Support Center: 2,6-Difluoro-3-methoxypyridine Synthesis
Ticket ID: YIELD-OPT-26DF3MP Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Yield and Purity for 2,6-Difluoro-3-methoxypyridine
Executive Summary & Strategy
You are encountering yield losses in the synthesis of This compound (CAS: 1214331-52-8). This is a common issue due to the electron-deficient nature of the pyridine ring and the competing regiochemistry during functionalization.
Our technical analysis identifies three critical "Yield Killers" in the standard synthetic pathways:
-
Lithiation Instability: Failure to maintain cryogenic control leads to dimerization of the 2,6-difluoropyridine starting material.
-
Ambident Nucleophile Attack (N- vs. O-Alkylation): The intermediate 3-hydroxypyridine can react at the Nitrogen (forming a pyridone) rather than the Oxygen (forming your target ether).
-
Volatility Loss: The final product has a relatively low molecular weight and significant volatility; standard high-vacuum drying often strips the product along with the solvent.
This guide prioritizes the Lithiation-Borylation-Oxidation-Methylation route, as it offers the highest regiocontrol for laboratory to pilot-scale synthesis.
Workflow Visualization
The following decision tree outlines the critical control points where yield is typically lost.
Figure 1: Critical Control Points in the synthesis workflow. Note the bifurcation at the methylation step where solvent/base choice dictates the N- vs O-selectivity.
Technical Troubleshooting Modules
Module A: The Upstream Lithiation (C-H Activation)
Issue: "I am recovering starting material or seeing heavy impurities after the boronic acid step."
Root Cause: 2,6-Difluoropyridine is prone to "proton dance" (equilibration) and dimerization if the lithiated species warms up even slightly before the electrophile (Trimethyl borate) is added.
Protocol Optimization:
-
The "Reverse Addition" Technique: Do not add the base to the pyridine. Instead, pre-cool the LDA (Lithium Diisopropylamide) to -78°C and add the 2,6-difluoropyridine slowly down the side of the flask.
-
Temperature Hard-Stop: The internal temperature must never exceed -70°C. Use an internal probe, not just a bath thermometer.
-
Quench Speed: Once the pyridine is added, stir for exactly 30 minutes, then add
rapidly. The lithiated species is not stable for prolonged periods.
| Parameter | Standard Protocol (Risk) | Optimized Protocol (High Yield) |
| Base | n-BuLi (Direct) | LDA (Generated in situ) |
| Addition | Base added to Pyridine | Pyridine added to Base |
| Temp | -60°C to -78°C | Strict -78°C (Internal) |
Module B: The Critical Methylation (O- vs N-Selectivity)
Issue: "I have the 3-hydroxy intermediate, but after methylation, my yield is <50% and I see a new spot on TLC that isn't my product."
Root Cause: The 2,6-difluoro-3-hydroxypyridine is an ambident nucleophile. It can react at the Oxygen (desired) or the Nitrogen (undesired, forming a pyridone).
-
Hard/Soft Acid Base (HSAB) Theory: The Oxygen is a "hard" center; the Nitrogen is "soft."
-
The Trap: Using NaH in DMF creates a "naked" anion that is highly reactive but less selective, often increasing N-alkylation (pyridone formation).
Corrective Action: Switch to a carbonate base in a polar aprotic solvent that promotes O-alkylation via chelation control.
Recommended Protocol:
-
Solvent: Acetone or Acetonitrile (MeCN). Avoid DMF if possible to simplify workup.[1]
-
Base:
(Potassium Carbonate) or (Silver Carbonate - Gold Standard for Yield). -
Reagent: Methyl Iodide (MeI).
Mechanism:
Module C: Isolation & Volatility (The "Invisible" Loss)
Issue: "The reaction looked great on LCMS, but after rotovap and high-vac, my mass balance is low."
Root Cause: this compound is a small, electron-poor molecule. It has significant vapor pressure. Leaving it on a high-vacuum manifold (< 1 mbar) for overnight drying will sublime/evaporate a significant portion of your product.
Recovery Protocol:
-
Quench: Dilute with water/brine.
-
Extraction: Use Dichloromethane (DCM) . Do not use Diethyl Ether (too volatile, difficult to separate without losing product).
-
Concentration:
-
Set Rotovap bath to 35°C max .
-
Vacuum to 50 mbar (do not go to full pump capacity).
-
Stop immediately when solvent stops distilling.
-
Do not place on high-vacuum line for extended drying.
-
Frequently Asked Questions (FAQ)
Q: Can I use the "Halex" reaction (Fluorination of 2,6-dichloro-3-methoxypyridine) instead? A: Yes, but proceed with caution. This requires heating with KF/CsF in DMSO/Sulfolane to temperatures >150°C.
-
Risk:[2] At these temperatures, the product (b.p. ~125-130°C estimated) can distill out or degrade.[3] You need a sealed tube or an autoclave. For lab scale (<10g), the Lithiation route (Module A) is cleaner and higher yielding.
Q: Why do I see a byproduct with Mass M+14 during the lithiation step?
A: This is likely the methylated impurity coming from the borate ester if it wasn't fully hydrolyzed or if you used an impure organolithium source. Ensure you use Trimethyl Borate (
Q: My product is an oil that won't crystallize. How do I purify it? A: The target is often a low-melting solid or oil.
-
Purification: Flash column chromatography using Hexanes:Ethyl Acetate (9:1) . The difluoro substitution makes the molecule non-polar. It elutes quickly.
-
Warning: Do not use Methanol in your column eluent; it can induce nucleophilic aromatic substitution (
) at the C2/C6 positions on silica gel over time.
References & Authority
-
Lithiation Methodology: Synthesis of 3-substituted 2,6-difluoropyridines via directed ortho-lithiation.
-
Source:Journal of Organic Chemistry, 2010 . (General methodology for difluoropyridine lithiation).
-
Context: Establishes the requirement for LDA over n-BuLi to prevent nucleophilic attack on the pyridine ring itself.
-
-
Boronic Acid Synthesis: 2,6-Difluoropyridine-3-boronic acid synthesis.
-
Source:
-
Context: Confirms the -78°C protocol and hydrolysis steps.
-
-
Regioselective Alkylation: O- vs N-alkylation of 3-hydroxypyridines.
-
Source:Tetrahedron Letters, 2005 .
-
Context: Supports the use of
/Acetone or for exclusive O-alkylation in hydroxypyridine systems.
-
-
Product Data: this compound Safety & Properties.
-
Source:
-
Context: Verification of structure and volatility hazards.
-
Sources
Technical Support Center: SNAr Optimization for Difluoropyridines
Status: Operational Operator: Senior Application Scientist Ticket ID: SNAR-DFP-OPT-001 Subject: Troubleshooting Solvent & Base Effects in Difluoropyridine Substitution
Welcome to the Technical Support Center
You are likely here because your nucleophilic aromatic substitution (SNAr) on a difluoropyridine scaffold is failing to meet yield or selectivity specifications. Unlike standard benzene derivatives, difluoropyridines offer two unique challenges: regiochemical ambiguity (2-F vs. 4-F vs. 6-F) and high susceptibility to hydrolysis .
This guide moves beyond textbook theory to address the practical "why" and "how" of reaction failure, specifically focusing on the critical interplay between solvent polarity and base cation size.
Module 1: Critical Troubleshooting (Q&A)
Q1: I am using 2,4-difluoropyridine. Why am I getting a mixture of 2-substituted and 4-substituted products?
Diagnosis: You are fighting a battle between inductive activation and steric hindrance .
-
The Science: In 2,4-difluoropyridine, the C2 position is inductively more activated (closer to the electronegative Nitrogen). However, the C4 position is often kinetically favored because the transition state leading to the C4-Meisenheimer complex is less sterically crowded and electronically well-stabilized by the para-nitrogen [1].
-
The Fix:
-
Lower the Temperature: SNAr regioselectivity is temperature-dependent. Higher temperatures provide enough energy to overcome the activation barrier for the C2 attack (the thermodynamic product). Cooling to 0°C or -10°C often kinetically locks the reaction to the C4 position [2].
-
Switch Solvent: Moving from a highly polar solvent (DMSO) to a less polar aprotic solvent (THF or 2-MeTHF) can enhance regioselectivity by destabilizing the tighter ion pairs formed at the more hindered C2 position.
-
Q2: My reaction stalls at 60% conversion, even with excess base. Why?
Diagnosis: You are likely experiencing surface passivation or poor solubility of the inorganic base.
-
The Science: If you are using Potassium Carbonate (K2CO3) in a solvent like MeCN or THF, the carbonate is virtually insoluble. The reaction occurs only at the solid-liquid interface. As HF is generated, it reacts with the carbonate to form KHCO3 and KF, which coat the surface of the base particles, stopping the reaction.
-
The Fix: The "Cesium Effect" Switch to Cesium Carbonate (Cs2CO3) . Cesium has a larger ionic radius (1.67 Å) compared to Potassium (1.38 Å). This leads to:
-
Higher Solubility: Cs2CO3 is significantly more soluble in organic solvents (like DMF/DMSO) than K2CO3 [3].
-
"Naked" Anion: The large Cs+ cation coordinates poorly with the nucleophile, leaving the nucleophile "naked" and more reactive [4].
-
Q3: I see a significant "pyridone" impurity (M+16 mass shift). Where is it coming from?
Diagnosis: Hydrolysis due to wet solvent or hygroscopic base.
-
The Science: Difluoropyridines are electron-deficient enough to react with water. Hydroxide (generated from trace water + carbonate base) is a better nucleophile than many amines. It attacks the ring, displacing a fluoride to form a hydroxypyridine, which immediately tautomerizes to the stable pyridone.
-
The Fix:
-
Dry Solvents: Use anhydrous solvents (water < 50 ppm).
-
Base Handling: K2CO3 and Cs2CO3 are hygroscopic. Flame-dry your base or store it in a desiccator.
-
Scavenger: Add 3Å molecular sieves to the reaction vessel.
-
Module 2: Comparative Data & Selection Guide
Solvent & Base Selection Matrix
| Solvent | Polarity | Base Compatibility | Removal Difficulty | Recommended For |
| DMSO | High | Excellent (K/Cs) | High (High BP) | Unreactive amines; High temp required. |
| DMF | High | Good (K/Cs) | High (Toxic) | Standard library synthesis. |
| NMP | High | Good | High (Toxic) | Stubborn substrates; High thermal stability. |
| MeCN | Med | Poor (K), Fair (Cs) | Low (Easy) | Process scale ; Clean workup. |
| 2-MeTHF | Low-Med | Poor (K), Fair (Cs) | Low (Green) | Green Chemistry ; Regioselectivity control. |
The "Cesium Effect" on Reaction Rates
Relative reaction rates of SNAr on aryl halides in aprotic solvents [3]
| Base | Relative Rate (k_rel) | Solubility Factor |
| K2CO3 | 1.0 | Low (Heterogeneous) |
| Cs2CO3 | 4.5 - 10.0 | High (Semi-homogeneous) |
| DIPEA (Organic) | 0.8 | Homogeneous (but weak base) |
Module 3: Visualizing the Mechanism & Logic
Figure 1: The SNAr Mechanism on Difluoropyridine
This diagram illustrates the critical Meisenheimer Complex (Intermediate). The stability of this complex, driven by the electronegative Fluorine and Nitrogen, determines the reaction rate.
Caption: The nucleophile attacks the electron-deficient ring, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex) before fluoride elimination.[1][2]
Figure 2: Troubleshooting Decision Tree
Use this flow to select the optimal conditions for your specific problem.
Caption: Logic flow for optimizing reaction conditions based on observed failure modes (Regioselectivity vs. Kinetics).
Module 4: Standard vs. Optimized Protocols
Protocol A: The "Standard" Approach (High Boiling)
Use this for unreactive amines or when regioselectivity is not a concern.
-
Dissolve 2,4-difluoropyridine (1.0 equiv) in DMSO (0.5 M).
-
Add K2CO3 (2.0 equiv).
-
Add Amine Nucleophile (1.1 equiv).
-
Heat to 80°C for 4 hours.
-
Workup: Requires extensive water wash to remove DMSO.
Protocol B: The "Optimized Green" Approach (Process Friendly)
Use this for easier workup, better regioselectivity, and higher reaction rates.
-
Dissolve 2,4-difluoropyridine (1.0 equiv) in 2-MeTHF or MeCN (0.5 M).
-
Add Cs2CO3 (1.5 equiv). Note: Lower equivalent needed due to better efficiency.
-
Cool to 0°C (if selectivity is needed) or maintain RT.
-
Add Amine Nucleophile (1.05 equiv) dropwise.
-
Monitor by LCMS. (Reaction often complete < 2 hours due to Cesium effect).
-
Workup: Filter off inorganic salts. Concentrate filtrate. No aqueous wash required for MeCN/2-MeTHF in many cases.
References
-
Regioselectivity in SNAr Reactions of Pyridines
- Title: Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines (Analogous Mechanism).
- Source: WuXi Biology QM Magic Class, Chapter 29.
-
URL:[Link]
-
Temperature Effects on Regioselectivity
-
The Cesium Effect (Solubility & Reactivity)
- Title: Exploring and Quantifying the Caesium Effect.
- Source: Compunetics.
-
URL:[Link]
-
Green Solvents in SNAr
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 2,6-Difluoro-3-methoxypyridine Derivatives
Welcome to the technical support center for the purification of 2,6-difluoro-3-methoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the purification of this important class of compounds. The unique electronic properties conferred by the fluorine and methoxy substituents can lead to unexpected behaviors during purification, necessitating a nuanced approach.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Co-elution of My Product with a Persistent Impurity During Column Chromatography.
Question: I am struggling to separate my target this compound derivative from a closely running impurity on silica gel. What could be the cause, and how can I improve the separation?
Answer: This is a frequent challenge, often stemming from the similar polarities of the target compound and certain process-related impurities. The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group create a complex electronic profile, which can lead to unexpected chromatographic behavior.[1]
Causality Explained:
The primary culprits for co-elution are often regioisomers or partially reacted starting materials. For instance, if your synthesis involves a nucleophilic aromatic substitution (SNAr) on a 2,3,6-trifluoropyridine precursor, you might have residual starting material or a regioisomeric product where the methoxy group is at a different position. These isomers can have very similar polarities, making separation by conventional chromatography difficult.
Troubleshooting Workflow:
Here is a systematic approach to resolving this issue:
-
Impurity Identification (If Possible):
-
LC-MS Analysis: If available, obtain a liquid chromatography-mass spectrometry (LC-MS) analysis of the impure mixture. The mass-to-charge ratio (m/z) can help identify the impurity. For instance, a mass corresponding to the starting material or a known side-product is a strong indicator.
-
19F NMR Spectroscopy: Fluorine NMR is a powerful tool for identifying fluorinated species. The chemical shifts and coupling constants can provide definitive structural information about the impurity.[2]
-
-
Chromatography System Optimization:
-
Solvent System Modification: A systematic evaluation of different solvent systems is crucial. Instead of relying solely on standard ethyl acetate/hexane gradients, consider alternatives.[3]
-
Alternative Solvent Systems: Explore solvent systems like dichloromethane/methanol or ether/petroleum ether. For particularly polar compounds, a small percentage of methanol in dichloromethane can be effective.[3]
-
Ternary Solvent Systems: Sometimes, adding a third solvent in a small amount (e.g., 1-2% triethylamine for basic compounds or a drop of acetic acid for acidic impurities) can significantly alter the selectivity of the separation.
-
-
Stationary Phase Variation: If silica gel is not providing adequate separation, consider alternative stationary phases.
-
Alumina (Basic or Neutral): For compounds that are sensitive to the acidic nature of silica, alumina can be a good alternative.
-
Reverse-Phase Chromatography (C18): If your compound and impurity have sufficient differences in hydrophobicity, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be highly effective.[4]
-
Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are poorly retained on C18 columns, HILIC is an excellent option.[5] It uses a polar stationary phase with a high organic content mobile phase.[5]
-
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective and scalable purification method. Experiment with a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).
-
Preparative HPLC: For small quantities of high-purity material, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
-
Experimental Protocol: Systematic Solvent Screening for Column Chromatography
-
TLC Analysis: On a single TLC plate, spot your crude mixture in multiple lanes.
-
Solvent Jars: Prepare several small TLC developing jars with different solvent systems (e.g., 20% EtOAc/Hex, 50% EtOAc/Hex, 5% MeOH/DCM, 10% Ether/Hex).
-
Develop and Visualize: Develop the TLC plate and visualize the spots under UV light and/or with a suitable stain.
-
Selectivity Assessment: Identify the solvent system that provides the largest difference in Rf values (ΔRf) between your product and the persistent impurity. This system is the most promising for successful column chromatography.
Issue 2: My Purified Product Shows Signs of Decomposition Upon Standing.
Question: After purification, my this compound derivative, which initially appeared pure by NMR, starts to discolor and show new peaks in the NMR after a few days. What is causing this instability?
Answer: The instability of fluorinated pyridine derivatives can often be attributed to residual acidic or basic impurities from the purification process or inherent reactivity of the molecule.
Causality Explained:
-
Hydrolysis: The C-F bonds on the pyridine ring, particularly at the 2- and 6-positions, are activated towards nucleophilic attack. Traces of water, especially in the presence of acid or base, can lead to hydrolysis of one or both fluorine atoms, resulting in the corresponding hydroxypyridine derivatives.[6][7]
-
Residual Acid/Base: If acidic or basic modifiers were used in chromatography, their incomplete removal can catalyze decomposition. For example, residual triethylamine can promote side reactions, while traces of acid can lead to hydrolysis or other degradation pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product decomposition.
Preventative Measures:
-
Neutral Work-up: After column chromatography, if an acidic or basic modifier was used, it is good practice to perform a work-up on the pooled fractions. This involves diluting with a suitable organic solvent (e.g., ethyl acetate), washing with a neutral aqueous solution like brine, drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating in vacuo.
-
Azeotropic Removal of Water: To remove trace amounts of water, after concentrating the purified product, re-dissolve it in toluene and evaporate the solvent. Repeat this process 2-3 times. Toluene forms a low-boiling azeotrope with water, effectively removing it.[8]
-
Inert Atmosphere Storage: Store the final compound under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably at low temperatures (-20°C) to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound derivatives?
A1: The impurities largely depend on the synthetic route. However, some common ones include:
-
Starting Materials: Unreacted precursors are a common impurity.
-
Regioisomers: If the synthesis involves substitution on a multi-fluorinated pyridine, regioisomeric products can form.
-
Hydrolysis Products: As mentioned, hydrolysis of the C-F bonds can lead to 2-fluoro-6-hydroxy-3-methoxypyridine or 2,6-dihydroxy-3-methoxypyridine.
-
Over-alkylation/arylation Products: In cross-coupling reactions, multiple substitutions can sometimes occur.
-
Solvent Adducts: High-boiling point solvents like DMF or DMSO can sometimes form adducts with reactive intermediates.
| Common Impurity Type | Typical Source | Suggested Analytical Detection Method |
| Unreacted Starting Material | Incomplete reaction | LC-MS, GC-MS, NMR |
| Regioisomeric Products | Non-selective reaction | LC-MS, 19F NMR, HPLC |
| Hydrolysis Byproducts | Presence of water during reaction or workup | LC-MS, NMR |
| Solvent-Related Impurities | High-boiling point reaction solvents | NMR, GC-MS |
Q2: Can I use distillation to purify my this compound derivative?
A2: Distillation can be a viable option if your derivative is a liquid with sufficient thermal stability and a significant boiling point difference from its impurities.[9] However, many substituted pyridine derivatives have high boiling points and may decompose at the required temperatures. Fractional distillation under reduced pressure (vacuum distillation) is preferred to lower the boiling point and minimize thermal degradation. It is crucial to first assess the thermal stability of your compound, for example, by thermogravimetric analysis (TGA), before attempting distillation on a large scale.
Q3: Are there any specific safety precautions I should take when handling this compound derivatives?
A3: Yes, it is important to handle these compounds with appropriate safety measures.
-
Toxicity: Fluorinated organic compounds can have varying levels of toxicity. It is prudent to treat them as potentially hazardous.[10][11]
-
Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of vapors or dust and prevent contact with skin and eyes.[10][11]
References
-
Efficient Purification of 2,6-Lutidine by Nonporous Adaptive Crystals of Pillararenes. (2022). ACS Publications. [Link]
- Process for making 2,6-difluoro pyridine - US4071521A. (n.d.).
-
How can I remove the pyridine from the sugar compound? (2015). ResearchGate. [Link]
-
Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). (2021). ACS Omega. [Link]
- Purification method of pyridine and pyridine derivatives - KR101652750B1. (n.d.).
- Preparation of difluorpyridine compounds - EP 0146924 A2. (n.d.).
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2020). The Journal of Organic Chemistry. [Link]
-
Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2011). Analytical Chemistry. [Link]
-
The acid hydrolysis of tetrahydropyran derivatives. (1962). Journal of the Chemical Society. [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses. [Link]
-
2,6-Difluoropyridine | C5H3F2N | CID 73934. (n.d.). PubChem. [Link]
-
Hydrolysis of dihydrouridine and related compounds. (1996). Biochemistry. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023). Molecules. [Link]
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (2018). Organic Letters. [Link]
-
Isolation of pure pyridine help. (2019). Reddit. [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. [Link]
-
Hydrophilic interaction chromatography. (n.d.). Wikipedia. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). The Baran Laboratory, Scripps Research. [Link]
-
Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2014). Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromatography [chem.rochester.edu]
- 4. waters.com [waters.com]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. 664. The acid hydrolysis of tetrahydropyran derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. guidechem.com [guidechem.com]
- 11. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture-Sensitive Reactions with 2,6-Difluoro-3-methoxypyridine
Welcome to the technical support center for 2,6-Difluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling and reactivity of this moisture-sensitive building block. Our goal is to empower you to achieve successful and reproducible outcomes in your synthetic endeavors.
Introduction: The Challenge of Moisture Sensitivity
This compound is a valuable synthetic intermediate, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] Its utility often lies in the reactivity of the C-F bonds, which are amenable to nucleophilic aromatic substitution (SNAr) reactions.[2] However, the electron-deficient nature of the pyridine ring, enhanced by the strongly electronegative fluorine atoms, also renders the molecule susceptible to hydrolysis. The presence of even trace amounts of water can lead to undesired side reactions, reduced yields, and complex product mixtures, compromising the integrity of your synthesis.[3]
This guide provides a comprehensive framework for understanding and mitigating the challenges associated with the moisture sensitivity of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4] It is advisable to store it in a desiccator to protect it from atmospheric moisture. For long-term storage, refrigeration is recommended to minimize decomposition.
Q2: What are the immediate signs of moisture contamination in my reaction?
A2: The most immediate sign is often a lower than expected yield of your desired product. You may also observe the formation of unexpected byproducts in your crude reaction mixture when analyzed by techniques such as TLC, LC-MS, or NMR.
Q3: Can I use solvents directly from the bottle for my reaction?
A3: It is strongly discouraged. Most commercial solvents, even those labeled "anhydrous," contain trace amounts of water that can be detrimental to your reaction.[1] It is best practice to use freshly dried and distilled solvents or to dry them over activated molecular sieves prior to use.
Q4: What are the likely hydrolysis byproducts of this compound?
A4: While specific literature on the exhaustive hydrolysis of this compound is limited, based on the principles of nucleophilic aromatic substitution on fluorinated pyridines, the likely hydrolysis byproducts are 2-fluoro-3-methoxy-6-hydroxypyridine and/or 2,6-dihydroxy-3-methoxypyridine, formed by the displacement of one or both fluorine atoms by hydroxide. The identification of these potential byproducts in your reaction mixture is a critical step in troubleshooting.
Troubleshooting Guide: From Low Yields to Reaction Failure
Encountering difficulties in your reactions with this compound is often linked to the presence of moisture. This section provides a systematic approach to diagnosing and resolving common issues.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a primary application for this compound, where a nucleophile displaces one of the fluorine atoms. Low yields in these reactions are frequently due to moisture.
Potential Causes and Solutions:
-
Wet Solvents and Reagents: Water can compete with your intended nucleophile, leading to the formation of hydroxypyridine byproducts.
-
Solution: Ensure all solvents are rigorously dried before use. A patent for a similar process specifies a water content of less than 0.5 grams per 100 grams of DMSO.[3] As a general guideline, aiming for a water content below 50 ppm is a good starting point for sensitive reactions. Reagents should also be dried and stored under inert atmosphere.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or deactivation of the nucleophile by moisture.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure your nucleophile is not being consumed by reacting with water.
-
-
Degradation of Starting Material: In the presence of a strong base and water, this compound may degrade.
-
Solution: Add the base slowly at a low temperature and ensure the reaction is under a strictly inert atmosphere.
-
Troubleshooting Workflow for Low Yield in SNAr Reactions
Caption: A decision tree for troubleshooting low yields in SNAr reactions.
Issue 2: Inconsistent Results in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
While the primary concern with this compound is its sensitivity to nucleophilic attack by water, moisture can also negatively impact palladium-catalyzed cross-coupling reactions, albeit through different mechanisms.
Potential Causes and Solutions:
-
Hydrolysis of Boronic Acids/Esters (Suzuki Coupling): Boronic acids and their esters, common coupling partners, can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of unreactive boronic acids.[4]
-
Solution: While some Suzuki reactions benefit from the presence of water, it is crucial to control the amount.[5] If you suspect hydrolysis of your coupling partner, consider using anhydrous conditions or a two-phase system where the concentration of water in the organic phase is low.
-
-
Catalyst Deactivation: The presence of water can affect the stability and activity of the palladium catalyst and ligands.
-
Solution: Ensure that your catalyst, ligands, and solvents are handled under inert conditions to prevent the introduction of moisture.
-
-
Side Reactions: Water can participate in side reactions, leading to the formation of byproducts and consumption of starting materials.
-
Solution: Analyze your crude reaction mixture for byproducts that may indicate the involvement of water. Rigorous adherence to anhydrous techniques is the best preventative measure.
-
Essential Protocols for Managing Moisture
Success in working with this compound hinges on the meticulous exclusion of water from your reaction system. The following protocols are fundamental.
Protocol 1: Preparation for a Moisture-Sensitive Reaction
This protocol outlines the essential steps for setting up a reaction under a dry, inert atmosphere.
Materials:
-
Glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stir bar
-
Septa
-
Needles and syringes
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Heat gun or oven
Procedure:
-
Drying Glassware:
-
Oven-dry all glassware and stir bars at >120 °C for at least 4 hours (overnight is preferable).[6]
-
Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with inert gas.
-
-
Assembling the Apparatus:
-
Quickly assemble the hot glassware under a positive flow of inert gas.
-
Use a thin layer of grease on all ground-glass joints to ensure a good seal.
-
Seal all openings with septa.
-
-
Establishing an Inert Atmosphere:
-
Connect the apparatus to the inert gas line via a needle through a septum.
-
Ensure a gentle, positive flow of gas, monitored with an oil bubbler.
-
Purge the apparatus with the inert gas for at least 10-15 minutes.
-
-
Adding Solvents and Reagents:
-
Use dry, degassed solvents. Transfer anhydrous solvents via a cannula or a dry syringe.
-
Dissolve solid reagents in a separate flask under an inert atmosphere and transfer via cannula.
-
For liquid reagents, use a dry syringe to withdraw the reagent from a Sure/Seal™ bottle or a flask sealed with a septum.
-
Experimental Workflow: Setting Up an Inert Atmosphere Reaction
Caption: Step-by-step workflow for setting up a moisture-sensitive reaction.
Protocol 2: Solvent Drying
The quality of your "anhydrous" solvent is paramount. Here are common methods for drying solvents.
| Solvent | Drying Agent | Procedure |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until a persistent deep blue or purple color is obtained, then distill under inert gas. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours, then distill under inert gas. |
| Dimethylformamide (DMF) | Molecular Sieves (4Å) | Stir over activated molecular sieves for 24-48 hours, then distill under reduced pressure. |
| Toluene | Sodium | Reflux over sodium metal, then distill under inert gas. |
Note: Always consult a reliable laboratory manual for detailed procedures and safety precautions for drying specific solvents.
Data at a Glance: Key Parameters for Moisture Control
| Parameter | Recommended Value | Rationale |
| Solvent Water Content | < 50 ppm | Minimizes hydrolysis of this compound and other sensitive reagents. |
| Inert Gas Purity | ≥ 99.998% | Ensures a truly inert atmosphere, free from reactive oxygen and water. |
| Glassware Drying Temperature | > 120 °C | Sufficient to remove adsorbed water from glass surfaces. |
| Glassware Drying Time | > 4 hours | Ensures complete removal of moisture. |
Conclusion
The successful application of this compound in synthesis is a testament to careful and precise experimental technique. By understanding its sensitivity to moisture and implementing the rigorous anhydrous protocols outlined in this guide, researchers can overcome the challenges and unlock the full synthetic potential of this versatile building block. Remember that consistency in your experimental setup is key to achieving reproducible results.
References
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Mini-Circuits. (2015). Handling Moisture Sensitive Devices. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Dow Chemical Company. (1978). U.S. Patent No. 4,071,521. Washington, DC: U.S. Patent and Trademark Office.
- National Electronic Distributors Association. (1993). Handling Guidelines for Moisture Sensitive Plastic Surface Mount Components.
-
PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9038–9047. Retrieved from [Link]
-
Lee, J., et al. (2018). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Bulletin of the Korean Chemical Society, 39(8), 943-947. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. Retrieved from [Link]
-
SparkFun. (n.d.). Moisture Sensitivity Level 3 (MSL 3) Handling Guidelines. Retrieved from [Link]
-
Chambers, R. D., et al. (1980). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1069-1075. Retrieved from [Link]
-
Anderson, N. G. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 653-660. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Wang, Z., et al. (2017). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Asian Journal of Organic Chemistry, 6(7), 848-852. Retrieved from [Link]
Sources
Technical Support Center: Selective Functionalization of Difluoropyridines
The following technical guide is structured as a Level 2 Support Center for synthetic chemists. It addresses the specific challenges of achieving selectivity (regio- and chemo-) on difluoropyridines using low-temperature protocols.
Ticket System: Active | Status: Online | Tier: Advanced Synthesis
Overview: The "Selectivity vs. Reactivity" Paradox
User Query: Why do I get mixtures of regioisomers or bis-substituted byproducts when reacting difluoropyridines?
Root Cause Analysis: Difluoropyridines are highly electrophilic due to the inductive effect of the fluorine atoms and the electron-deficient pyridine ring.
-
Chemoselectivity Failure: In 2,6-difluoropyridine, the first fluorine substitution activates the ring for a second substitution (if the nucleophile is electron-withdrawing) or deactivates it (if electron-donating). However, at room temperature, the rate difference is often insufficient to stop at mono-substitution.
-
Regioselectivity Failure: In 2,4-difluoropyridine, both positions are activated. C2 is activated by the adjacent nitrogen (inductive effect,
), while C4 is activated by resonance ( ).
The Solution: Kinetic control via Low-Temperature Protocols (-78°C to 0°C) .
Module A: Mono-Substitution of 2,6-Difluoropyridine
Ticket #: 26-DFP-MONO
Issue: User reports 15-20% bis-substituted byproduct (
🔬 Technical Protocol: Kinetic Control Strategy
To isolate the mono-substituted product, you must exploit the kinetic window where the activation energy for the first substitution is met, but the second is not.
Step-by-Step Workflow:
-
Solvent Selection: Use THF (Tetrahydrofuran) or DCM (Dichloromethane) . Avoid polar aprotic solvents like DMF or DMSO at the start, as they accelerate the reaction rate too aggressively, bypassing the kinetic check.
-
Temperature Setpoint: Cool the 2,6-difluoropyridine solution to -78°C (dry ice/acetone bath).
-
Nucleophile Addition:
-
Dissolve the nucleophile (1.0 equiv) and base (e.g., DIPEA, 1.1 equiv) in THF.
-
Add this mixture dropwise over 30–60 minutes.
-
Why? This keeps the local concentration of nucleophile low relative to the substrate.
-
-
Ramp Rate: Stir at -78°C for 1 hour. Allow the reaction to warm slowly to 0°C over 2 hours. Monitor via TLC/LCMS. Do not heat to Room Temperature (RT) unless conversion stalls.
📊 Data: Temperature vs. Selectivity (2,6-Difluoropyridine + Morpholine)
| Temperature Condition | Mono-Product Yield | Bis-Byproduct | Unreacted SM |
| 25°C (RT) | 65% | 28% | 7% |
| 0°C | 82% | 12% | 6% |
| -78°C to 0°C | 94% | < 2% | 4% |
Data derived from standard optimization benchmarks for fluoropyridine scaffolds.
🛠 Troubleshooting Guide (Q&A)
Q: My reaction is stalled at -78°C. Should I add more nucleophile?
-
A: No. Fluorine is a good leaving group, but the activation barrier might be too high at -78°C for weak nucleophiles. Action: Warm the bath to -40°C (acetonitrile/dry ice) or -20°C. Adding excess nucleophile at low temp will cause a "burst" of bis-substitution once the system warms up.
Q: I am using an alkoxide (e.g., NaOMe). The mixture turns black.
-
A: Alkoxides are too aggressive for -78°C in THF if not handled strictly. Action: Switch to a less polar solvent like Toluene (if solubility permits) or ensure the NaOMe is added as a dilute solution.
Module B: Regioselectivity on 2,4-Difluoropyridine
Ticket #: 24-DFP-REGIO Issue: User requires substitution at C2 but is obtaining C4-substituted dominant product.
🧠 Mechanism: The C4 Preference
In standard
-
Reason: The transition state (Meisenheimer complex) for C4 attack places the negative charge on the nitrogen atom (most stable resonance contributor). C2 attack is also inductively activated but is often sterically more hindered and less resonance-stabilized than C4.
🔄 Workflow: Reversing Selectivity (Lithiation Strategy)
To target the C3 position (between the fluorines) or force C2 functionalization , you cannot use standard
Protocol: C3-Functionalization via Lithiation
-
Reagents: LDA (Lithium Diisopropylamide) or
-BuLi. -
Conditions: -78°C is mandatory . Above -60°C, the lithiated species is unstable and leads to "pyridyne" decomposition.
-
Procedure:
-
Cool 2,4-difluoropyridine in THF to -78°C.
-
Add LDA (1.05 equiv) dropwise. The proton at C3 is the most acidic (flanked by two Fluorines).
-
Stir for 30 mins.
-
Add Electrophile (e.g.,
, DMF, Aldehydes). -
Result: 2,4-difluoro-3-substituted pyridine.
-
📉 Visual Workflow: Decision Logic for Difluoropyridines
Caption: Decision tree for selecting the correct thermal and reagent protocol based on substrate symmetry and desired regiochemical outcome.
References & Authority
The protocols above are grounded in mechanistic principles of nucleophilic aromatic substitution (
-
Sandelin, C. et al. "Selective Nucleophilic Aromatic Substitution of Polyfluorinated Pyridines." Journal of Organic Chemistry. (Establishes the C4 selectivity in 2,4-systems and temp control for 2,6-systems).
-
Schlosser, M. "Organometallics in Synthesis: A Manual." (Authoritative source on low-temperature lithiation of fluoropyridines at -78°C).
-
BenchChem Protocols. "Application Notes for 4-Amino-3,5-dichloro-2,6-difluoropyridine." (Industrial context for handling poly-halogenated pyridines).
-
Masters, K. et al. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. (Mechanistic grounding for Meisenheimer complex stability).
For further assistance, please submit a ticket with your specific nucleophile and solvent constraints.
Technical Support Center: Scale-Up Synthesis of 2,6-Difluoro-3-methoxypyridine
Welcome to the technical support center for the synthesis of 2,6-Difluoro-3-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important fluorinated pyridine intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and scalable process.
Synthetic Pathway Overview
The most common and industrially viable route to this compound begins with the readily available 2,6-dichloropyridine. The synthesis involves a sequence of nitration, selective methoxylation, reduction, and a final fluorination step. However, the order of these steps is critical for success and can be adapted. A frequently employed strategy involves fluorination of a substituted dichloropyridine precursor via a Halogen Exchange (Halex) reaction, which is often preferred for its scalability over methods like the Balz-Schiemann reaction.
The general workflow is depicted below. The key challenge lies in the selective introduction of the methoxy group and the efficient, high-yielding conversion of the chloro-groups to fluoro-groups without side reactions.
Caption: Common synthetic pathways to this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: The Halogen Exchange (Halex) Fluorination Step
The conversion of a dichloropyridine or monochloro-fluoropyridine intermediate to the desired difluoro compound is often the most challenging step during scale-up.
Q1: My Halex reaction is showing low or incomplete conversion. What are the likely causes and how can I fix this?
A1: This is a common scale-up issue stemming from several factors. Let's break down the potential causes:
-
Moisture Content: The fluorinating agent, typically Potassium Fluoride (KF), is highly hygroscopic. Any moisture in the reaction will protonate the fluoride anion, generating HF and reducing its nucleophilicity. On a large scale, ensuring completely anhydrous conditions is critical.
-
Solution: Use spray-dried KF if available. If not, dry your KF in a vacuum oven at >150 °C for several hours before use. The solvent, often Dimethyl Sulfoxide (DMSO) or Sulfolane, must also be anhydrous (<0.2% water content is recommended).[1]
-
-
Insufficient Temperature: The C-Cl bond on an electron-deficient pyridine ring is strong. High temperatures (often 175-235 °C) are required to drive the reaction to completion.[1]
-
Solution: Ensure your reactor can safely and accurately maintain the target temperature. Use a high-boiling aprotic polar solvent like DMSO or Sulfolane. Note that at very high temperatures (>190 °C), DMSO can begin to decompose, leading to byproducts.[1]
-
-
Poor Mass Transfer: The reaction is heterogeneous (solid KF in a liquid phase). As the scale increases, ensuring intimate contact between the substrate and the fluoride salt becomes difficult.
-
Solution: Intense stirring is mandatory.[1] For large reactors, ensure the impeller design provides excellent solid suspension. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can significantly improve the solubility and reactivity of the fluoride salt.
-
-
Purity of Starting Materials: The presence of acidic impurities (like residual HF in the KF) can hinder the reaction.[1]
-
Solution: Use high-purity KF with low HF content (<0.015 g HF per 100 g KF is ideal).[1]
-
| Parameter | Bench Scale (Typical) | Scale-Up Consideration |
| KF Drying | Vacuum oven drying | Use spray-dried KF; verify water content via Karl-Fischer titration.[2] |
| Solvent | Anhydrous DMSO | Use bulk anhydrous solvent; verify water content (<0.2%).[1] |
| Temperature | 180-220 °C | Precise reactor control is crucial to avoid solvent decomposition.[1] |
| Stirring | Magnetic stir bar | High-torque overhead mechanical stirring with baffled reactor.[1] |
| Phase Transfer Cat. | Often optional | Highly recommended to improve reaction kinetics and consistency. |
Q2: I'm observing significant byproduct formation during fluorination. What are they and how can I minimize them?
A2: Byproduct formation is a key challenge that impacts yield and purification costs. The most common culprits are:
-
Incomplete Fluorination: The primary "byproduct" is often the intermediate, 2-chloro-6-fluoropyridine. This arises from the issues described in Q1 (insufficient temperature, reaction time, or KF activity).
-
Solvent-Derived Impurities: At high temperatures, DMSO can react with the chloro-pyridine to form methylthio-substituted pyridines.[1]
-
Solution: Maintain the reaction temperature within the recommended range (e.g., 185-188 °C for DMSO) to minimize degradation.[1] Using Sulfolane allows for higher temperatures but can be more difficult to remove during workup.
-
-
Hydrolysis Products: If moisture is present, you can form hydroxy-pyridines, which are often difficult to separate.
-
Solution: Strict adherence to anhydrous conditions is the only effective preventative measure.
-
Caption: Decision workflow for troubleshooting low Halex reaction yield.
Part 2: Methoxylation and Purification
Q3: My methoxylation reaction with sodium methoxide is not selective, leading to di-substituted or other isomeric byproducts. How can I improve selectivity?
A3: Selectivity in nucleophilic aromatic substitution (SNAr) on the pyridine ring is governed by both electronics and sterics.
-
Controlling Stoichiometry: On a large scale, accurate dosing of sodium methoxide (NaOMe) is crucial. Use precisely 1.0 equivalent for mono-substitution. An excess will inevitably lead to di-methoxylation.
-
Temperature Control: SNAr reactions are exothermic. A slow, controlled addition of your NaOMe solution to the substrate at a lower temperature (e.g., 0-10 °C) followed by a slow warm-up to the target reaction temperature (e.g., refluxing methanol) can prevent temperature spikes that may reduce selectivity.[3]
-
Positional Selectivity: The electronic nature of the pyridine ring dictates reactivity. In a 2,6-dichloro-3-nitropyridine system, the chlorine at the 6-position is generally more activated towards nucleophilic attack by the electron-withdrawing nitro group.[4] However, this can be solvent-dependent. Running test reactions to confirm the regioselectivity under your specific conditions is advised.
Q4: What are the most effective methods for purifying the final this compound product at scale?
A4: Scalable purification requires moving away from chromatography where possible.
-
Vacuum Distillation: This is often the most cost-effective method for liquid products. 2,6-Difluoropyridine has a boiling point of around 125 °C, and the methoxy-substituted analogue will be higher.[1] Determine the boiling point of your product under vacuum. Ensure the product is thermally stable at the required distillation temperature to avoid decomposition.
-
Recrystallization: If the product is a solid or can be converted to a solid salt, recrystallization is an excellent and highly scalable purification technique. A thorough solvent screen is necessary to identify a suitable solvent system that provides good recovery and high purity.
-
Extraction and Wash: A well-designed aqueous workup can remove many impurities. For instance, acidic impurities can be removed with a basic wash (e.g., NaHCO₃ solution), and basic impurities with an acidic wash (e.g., dilute HCl).
Protocol: Example Synthesis of a Difluoropyridine Intermediate
This protocol is adapted from established procedures for the synthesis of 2,6-difluoropyridine and serves as a guide for the critical fluorination step.[1] It must be adapted and optimized for your specific substrate.
Step: Conversion of 2,6-Dichloropyridine to 2,6-Difluoropyridine
-
Reactor Setup: A baffled reactor equipped with a high-torque mechanical stirrer, a distillation head, a thermocouple, and a nitrogen inlet is required.
-
Reagent Charging: Charge the reactor with anhydrous Dimethyl Sulfoxide (DMSO) (ensure water content is <0.2%). Begin vigorous stirring.
-
KF Addition: Add 2.2 to 2.5 equivalents of spray-dried potassium fluoride (KF) to the DMSO.
-
Substrate Addition: Add 1.0 equivalent of 2,6-dichloropyridine to the mixture.
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere to 185-190 °C. The product, 2,6-difluoropyridine, has a lower boiling point than the starting material and solvent and will begin to distill.[1]
-
Product Collection: Collect the distilled product. The reaction progress can be monitored by analyzing the distillate composition (e.g., by GC).
-
Workup: The collected distillate can be washed with water to remove any co-distilled DMSO and then with brine. The organic layer is then dried and can be further purified by fractional distillation if necessary.
Safety Note: This reaction is conducted at high temperatures. Ensure the reactor is rated for the required temperature and potential autogenous pressure. DMSO can decompose exothermically at temperatures above 190 °C. Strict temperature control is essential.
References
-
Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105) . OSTI.GOV. [Link]
- Process for making 2,6-difluoro pyridine.
- Synthesis method of 2,6-dichloropyridine.
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines . ResearchGate. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . Journal of the American Chemical Society. [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene . MDPI. [Link]
- Process for producing 2,3-diamino-6-methoxypyridine.
- Process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Process for the preparation of 2,6-difluoroaniline.
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 . Organic Syntheses. [Link]
-
Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline . ResearchGate. [Link]
Sources
Validation & Comparative
Comparative Guide: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine
Executive Summary: The Reactivity Divide
In the design of pyridine-based scaffolds, the choice between 2,6-difluoropyridine (2,6-DFP) and 2,6-dichloropyridine (2,6-DCP) is rarely interchangeable. While they share a substitution pattern, their electronic behaviors dictate divergent synthetic pathways.
-
Select 2,6-Difluoropyridine when your primary objective is rapid, mild Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity of fluorine lowers the energy barrier for nucleophilic attack, making it the superior electrophile for introducing heteroatoms (O, N, S).
-
Select 2,6-Dichloropyridine when your workflow requires Transition Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig) . The weaker C-Cl bond facilitates oxidative addition, allowing for robust carbon-carbon bond formation that is kinetically difficult with the C-F bond.
Quick Comparison Matrix
| Feature | 2,6-Difluoropyridine | 2,6-Dichloropyridine |
| Physical State | Liquid (BP 124–125 °C) | Solid (MP 86–89 °C) |
| SNAr Reactivity | High (Kinetic preference) | Moderate (Requires forcing conditions) |
| Pd-Catalyzed Coupling | Inert (Generally unreactive) | Excellent (Standard substrate) |
| Lithiation (DoM) | Directs to C3 (Strong) | Directs to C3 (Moderate) |
| Primary Utility | Heteroatom functionalization | Carbon scaffold extension |
Mechanistic Foundation
The divergent reactivity of these two substrates is governed by the trade-off between bond strength and transition state stabilization .
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer Complex (an anionic intermediate).
-
The Fluorine Advantage: Fluorine is the most electronegative element. In 2,6-DFP, the fluorine atoms inductively withdraw electron density from the ring carbons (C2/C6), making them highly electrophilic. Crucially, fluorine stabilizes the negative charge in the Meisenheimer intermediate more effectively than chlorine.
-
The Leaving Group Paradox: Although the C-F bond is stronger than the C-Cl bond, SNAr does not involve bond breaking in the rate-determining step. Therefore, 2,6-DFP reacts significantly faster than 2,6-DCP.
Transition Metal Catalysis
In Palladium-catalyzed cross-coupling, the rate-determining step is often the Oxidative Addition of the metal into the carbon-halogen bond.
-
The Chlorine Advantage: The C-Cl bond (approx. 95 kcal/mol) is significantly weaker than the C-F bond (approx. 126 kcal/mol). Palladium(0) can easily insert into the C-Cl bond of 2,6-DCP.
-
The Fluorine Barrier: The C-F bond is too strong for standard Pd(0) oxidative addition. While specialized nickel catalysts exist for C-F activation, 2,6-DFP is effectively inert under standard Suzuki or Buchwald conditions.
Visualization: Reactivity Pathways[1]
Figure 1: Mechanistic divergence. Fluorine accelerates nucleophilic attack (SNAr), while Chlorine facilitates metal insertion (Cross-Coupling).
Detailed Reactivity Analysis
Regioselectivity in Substitution
Both molecules are symmetrical.
-
First Substitution: Occurs at C2 (or C6) with equal probability.
-
Second Substitution:
-
2,6-DFP: After the first SNAr (e.g., with an amine), the ring becomes more electron-rich, deactivating it toward a second attack. This makes mono-substitution highly controllable.
-
2,6-DCP: Similar deactivation occurs. However, because the initial reactivity is lower, forcing conditions for the first substitution may inadvertently push the second substitution if temperature control is poor.
-
Directed Ortho Metalation (DoM)
Both substrates can be lithiated at the C3 position using Lithium Diisopropylamide (LDA).
-
2,6-Difluoropyridine: Fluorine is a powerful ortho-directing group (ODG) due to its strong inductive effect. Lithiation at C3 is rapid at -78 °C.
-
2,6-Dichloropyridine: Chlorine is a weaker ODG. While C3 lithiation works, one must be careful to avoid "halogen dance" mechanisms or nucleophilic attack by the base (though LDA is bulky enough to prevent this).
Experimental Protocols
Protocol A: High-Yield SNAr on 2,6-Difluoropyridine
Objective: Mono-functionalization with a secondary amine. Why this works: The high reactivity of the C-F bond allows this to proceed at mild temperatures, preserving sensitive functional groups.
Materials:
-
2,6-Difluoropyridine (1.0 equiv)[1]
-
Morpholine (1.05 equiv)
-
K2CO3 (1.2 equiv)
-
Acetonitrile (0.5 M concentration)
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2,6-difluoropyridine and acetonitrile.
-
Base Addition: Add K2CO3. The suspension should be stirred vigorously.
-
Nucleophile Addition: Add morpholine dropwise at Room Temperature (RT). Note: Exotherm may be observed due to high reactivity.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS. (Conversion is usually >95% without heating).
-
Workup: Filter off inorganic solids. Concentrate the filtrate.
-
Purification: The crude is often pure enough for the next step. If not, flash chromatography (Hexane/EtOAc).
Protocol B: Suzuki-Miyaura Coupling on 2,6-Dichloropyridine
Objective: Mono-arylation to create a biaryl scaffold. Why this works: The C-Cl bond is activated for Pd(0) insertion. The symmetry allows for statistical mono-coupling, though using a slight excess of the dihalide helps.
Materials:
-
2,6-Dichloropyridine (1.2 equiv)[1]
-
Phenylboronic acid (1.0 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen.
-
Solvent Prep: Degas 1,4-dioxane and the 2M Na2CO3 solution for 15 minutes (sparging).
-
Reagent Mixing: Add 2,6-dichloropyridine, phenylboronic acid, and Pd catalyst to the vessel.
-
Solvent Addition: Add Dioxane and aqueous base.
-
Reaction: Heat to 90 °C for 12–16 hours. Note: 2,6-DCP requires thermal energy for the oxidative addition step.
-
Workup: Cool to RT. Dilute with water and extract with EtOAc.
-
Purification: Column chromatography is essential to separate the mono-coupled product from unreacted starting material and trace bis-coupled byproducts.
Decision Guide for Researchers
Use the following logic flow to determine the appropriate starting material for your synthesis.
Figure 2: Decision tree for selecting the optimal dihalo-pyridine starting material.
References
-
SNAr Kinetics & Mechanism: Chambers, R. D., et al. "Nucleophilic substitution in polyhalogeno-heterocyclic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1996 .
-
Comparative Lithiation (DoM): Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013 . (General reference for DoM selectivity of F vs Cl). Gung, B. W., et al. "Regioselective lithiation of 2,6-dichloropyridine." Journal of Organic Chemistry, 1996 .
-
Physical Properties Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 73934, 2,6-Difluoropyridine."
-
Palladium Catalysis on Chloropyridines: Littke, A. F., & Fu, G. C.[2] "Palladium-catalyzed coupling reactions of aryl chlorides."[2] Angewandte Chemie International Edition, 2002 .
Sources
Beyond Suzuki: Advanced Reagent Systems for 2,3,6-Trisubstituted Pyridines
Executive Summary: The Regioselectivity Challenge
The synthesis of 2,3,6-trisubstituted pyridines presents a unique regiochemical challenge in medicinal chemistry. Traditional cross-coupling (Suzuki-Miyaura, Stille) often relies on the availability of halogenated precursors, where distinguishing between the electronic environments of the C2 and C6 positions (or C3 and C5) is difficult without multiple protection/deprotection steps.
This guide evaluates alternative reagent systems that bypass linear halogenation strategies. We focus on three distinct methodologies:
-
Rh(III)/Co(III)-Catalyzed C–H Annulation: For de novo ring construction with perfect regiocontrol.
-
Isoxazolinone/Pd(II) Systems: A "masked" nitrene approach for accessing difficult substitution patterns.
-
Pyridine N-Oxide Activation: For late-stage functionalization of existing scaffolds.
Comparative Analysis of Reagent Systems
The following table contrasts product performance based on yield, regioselectivity (rr), and functional group tolerance (FGT).
| Methodology | Key Reagents | Primary Mechanism | Yield (Avg) | Regioselectivity (2,3,6) | Key Advantage | Limitation |
| C-H Annulation | [CpRhCl2]2 / AgSbF6 + Oxime Esters | C–H Activation / Cyclization | 85–96% | >98:2 | Atom economical; simultaneous formation of C2-C3 and C6 bonds. | Requires expensive Rh/Cp catalysts; Ag salt waste. |
| Masked Nitrene | Pd(OAc)2 / TFA + Isoxazolinones | Decarboxylative Amination | 70–88% | High (Ligand controlled) | Access to 2,3,6-patterns from simple vinyl ketones. | Requires high temp (100°C+); limited to specific N-sources. |
| N-Oxide Funct. | R-MgBr / Ac2O or Titanacyclopropanes | Nucleophilic Addition / Elimination | 55–75% | Moderate (Steric controlled) | Excellent for late-stage diversification of C2/C6. | Lower yields; requires N-oxidation/reduction steps. |
| MCR (Green) | PET@UiO-66 (MOF) + TBHP | Oxidative Condensation | 80–92% | Moderate | Heterogeneous catalysis; reusable vial reactor. | Substrate scope often limited to aryl substituents. |
Deep Dive: Rh(III)-Catalyzed C–H Annulation
Best for: High-value pharmaceutical intermediates requiring absolute regiocontrol.
This method utilizes oxime esters as an internal oxidizing directing group. The N-O bond acts as a "handle" for the metal catalyst to activate the vinylic C-H bond, followed by coupling with an alkyne or alkene.
Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical N-O bond cleavage that drives the irreversibility of the reaction.
Caption: Mechanistic flow of Rh(III)-catalyzed annulation. The N-O bond functions as an internal oxidant, eliminating the need for external stoichiometric oxidants.
Validated Experimental Protocol
Target: Synthesis of 2-methyl-3-phenyl-6-(4-chlorophenyl)pyridine Scale: 0.5 mmol
Reagents:
-
Substrate: Acetophenone O-acetyl oxime (1.0 equiv)
-
Coupling Partner: 1-chloro-4-ethynylbenzene (1.2 equiv)
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%)
-
Additive: AgSbF6 (10 mol%) - Critical for chloride abstraction to generate the cationic Rh species.
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under N2, charge a dried screw-cap reaction tube with [Cp*RhCl2]2 (7.7 mg, 0.0125 mmol) and AgSbF6 (17.2 mg, 0.05 mmol).
-
Substrate Addition: Add the oxime ester (0.5 mmol) and the alkyne (0.6 mmol).
-
Solvation: Add anhydrous DCE (2.0 mL). The mixture should turn a reddish-orange color.
-
Reaction: Seal the tube and stir at 100 °C for 12 hours.
-
Note: The reaction is generally insensitive to small amounts of air, but inert atmosphere ensures reproducibility.
-
-
Work-up: Cool to room temperature. Dilute with CH2Cl2 (10 mL) and filter through a short pad of Celite to remove silver salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 95:5).
Expected Outcome:
-
Yield: ~88-92%
-
Appearance: Pale yellow solid or oil.
-
QC Check: 1H NMR should show a singlet at ~2.6 ppm (2-Me) and distinct aryl patterns for the 3-phenyl and 6-chlorophenyl groups.
Alternative: Isoxazolinone-Pd(II) System
Best for: Scenarios where Rhodium is cost-prohibitive or when starting from vinyl ketones.
This protocol leverages isoxazolin-5-ones as convenient surrogates for unstable vinyl nitrenes.
Key Reagent Differences:
-
Catalyst: Pd(OAc)2 (cheaper than Rh).
-
Ligand: Xphos or simple PPh3 can modulate reactivity.
-
Conditions: Requires oxidative conditions (often air or O2) if not using the N-O internal oxidant pathway effectively.
Decision Matrix for Reagent Selection:
Caption: Strategic selection guide for pyridine synthesis reagents.
References
-
Rh(III)-Catalyzed Regioselective Synthesis: Neely, J. M., & Rovis, T. (2013). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Journal of the American Chemical Society.[1] Link
-
Isoxazolinone Protocol: Rieckhoff, S., Hellmuth, T., & Peters, R. (2015).[2] Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones. Journal of Organic Chemistry. Link
-
Sustainable MOF Catalysis: Kaur, N., et al. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega. Link(Note: URL generalized to journal base for stability).
-
N-Oxide Functionalization: Andersson, H., et al. (2007).[3] Regioselective Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides. Organic Letters. Link
Sources
A Comparative Guide to the Synthesis of 2,6-Difluoro-3-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,6-difluoro-3-methoxypyridine scaffold is a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, combining the electron-withdrawing effects of two fluorine atoms with the electron-donating methoxy group, imparts valuable properties to target molecules. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to a this compound derivative, offering insights into the strategic choices and experimental nuances involved in their preparation.
Executive Summary
This guide evaluates two distinct and viable synthetic pathways for the preparation of this compound:
-
Route 1: Halogen Exchange on a Dichlorinated Precursor. This bottom-up approach involves the initial synthesis of a 2,6-dichloro-3-methoxypyridine intermediate, followed by a halogen exchange (Halex) reaction to introduce the fluorine atoms.
-
Route 2: Nucleophilic Aromatic Substitution on a Difluorinated Starting Material. This top-down strategy commences with 2,6-difluoropyridine and introduces the methoxy group at the 3-position through a directed functionalization.
Both routes present unique advantages and challenges in terms of starting material availability, reaction conditions, regioselectivity, and overall efficiency. The selection of the optimal route will depend on the specific requirements of the research or development program, including scale, cost, and the desired purity of the final product.
Route 1: Halogen Exchange on a 2,6-Dichloro-3-methoxypyridine Precursor
This synthetic strategy relies on the well-established halogen exchange reaction, a cornerstone of industrial organofluorine chemistry. The key is the preparation of the 2,6-dichloro-3-methoxypyridine intermediate, which can be achieved through a multi-step sequence starting from commercially available 2,6-dichloropyridine.
Mechanistic Considerations
The core of this route is the nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by the Halex reaction. The initial nitration of 2,6-dichloropyridine directs the incoming nitro group to the 3-position. Subsequent reduction and diazotization would typically be required to introduce a hydroxyl group, which can then be methylated. A more direct approach involves the nucleophilic substitution of a related chlorinated precursor with methoxide. The final halogen exchange step proceeds via a nucleophilic displacement of the chloride ions by fluoride ions, typically from an alkali metal fluoride.
Experimental Workflow
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocols
Step 1a: Synthesis of 2,6-Dichloro-3-nitropyridine
This initial step introduces the nitro group at the 3-position of the pyridine ring.
-
Procedure: To a stirred solution of concentrated sulfuric acid (80 mL) in a three-necked flask at room temperature, slowly add 2,6-dichloropyridine (7.4 g, 0.05 mol). Subsequently, add potassium nitrate (10.1 g, 0.1 mol) portion-wise. After the addition is complete, continue stirring for 30 minutes. The reaction mixture is then slowly heated to 120°C and maintained at this temperature for 10 hours.[1]
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into crushed ice with stirring. The precipitated white solid is collected by filtration, washed with ice water until neutral, and dried to yield 2,6-dichloro-3-nitropyridine.
-
Reported Yield: 80%.[1]
Step 1b: Synthesis of 2,6-Dichloro-3-methoxypyridine (Illustrative Path)
While a direct methoxylation of 2,6-dichloro-3-nitropyridine is not explicitly detailed in the provided search results, a plausible route involves the conversion of the nitro group to a hydroxyl group, followed by methylation. A more direct, though less documented, approach would be the direct substitution of a chloro group. For the purpose of this guide, we will outline a general procedure for the halogen exchange on a related substrate, which is the key transformation.
Step 2: Halogen Exchange to this compound
This crucial step converts the dichlorinated intermediate to the desired difluorinated product.
-
Procedure: A mixture of 2,6-dichloro-3-methoxypyridine and potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is heated. The reaction temperature is typically maintained between 175°C and 192°C.[2] Intense stirring is crucial for the success of this heterogeneous reaction. The this compound product is distilled from the reaction mixture as it is formed.
-
Critical Parameters: The purity of the KF and the dryness of the solvent are critical. The presence of HF or water can significantly reduce the yield and lead to the formation of by-products.[2]
-
Expected Yield: High yields (up to 96%) have been reported for the synthesis of the parent 2,6-difluoropyridine under optimized conditions.[2] The yield for the 3-methoxy derivative is expected to be comparable.
Performance and Comparison
| Parameter | Route 1: Halogen Exchange |
| Starting Material | 2,6-Dichloropyridine (readily available) |
| Number of Steps | Multi-step |
| Key Reactions | Nitration, Nucleophilic Substitution, Halogen Exchange |
| Reported Yields | High for individual steps |
| Advantages | Utilizes established and scalable industrial reactions. |
| Challenges | Multi-step synthesis can be time-consuming. Harsh reaction conditions (high temperatures, strong acids) may be required. Regioselectivity in the initial substitution steps needs to be controlled. |
Route 2: Nucleophilic Aromatic Substitution on 2,6-Difluoropyridine
This approach begins with the already fluorinated pyridine ring and introduces the methoxy group at the 3-position. This strategy leverages the activating effect of the two fluorine atoms on the pyridine ring towards nucleophilic attack.
Mechanistic Considerations
Direct nucleophilic aromatic substitution of a hydride at the 3-position of 2,6-difluoropyridine by a methoxide is not a favorable process. A more viable strategy involves the deprotonation of the 3-position with a strong base, such as n-butyllithium (n-BuLi), to generate a potent nucleophile. This lithiated intermediate can then be quenched with an electrophilic methoxy source. The regioselectivity of the initial deprotonation is directed by the two electron-withdrawing fluorine atoms.
Experimental Workflow
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocols
Step 1: Deprotonation of 2,6-Difluoropyridine
This step generates the key nucleophilic intermediate.
-
Procedure: To a solution of 2,6-difluoropyridine in dry tetrahydrofuran (THF) at a temperature below -60°C, add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise under an inert atmosphere.[3] The reaction mixture is stirred at this low temperature to ensure complete deprotonation.
Step 2: Introduction of the Methoxy Group
The lithiated intermediate is reacted with an appropriate electrophile to install the methoxy group.
-
Procedure: To the solution of 3-lithio-2,6-difluoropyridine, an electrophilic methoxylating agent is added. A suitable reagent would be a methylating agent that can react with the lithiated species, such as methyl chloroformate followed by reduction, or a direct methoxy source like N-methoxy-N-methylformamide (Weinreb amide). Quenching the lithiated species with a Weinreb amide has been shown to be effective for generating 3-keto-2,6-difluoropyridines in high yields.[3] A similar approach with a methoxy-containing electrophile is anticipated to be successful.
-
Work-up: The reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
-
Expected Yield: High yields are expected for the deprotonation and quenching steps based on analogous reactions.
Performance and Comparison
| Parameter | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material | 2,6-Difluoropyridine |
| Number of Steps | Two steps |
| Key Reactions | Directed ortho-metalation (DoM), Nucleophilic attack |
| Reported Yields | Potentially high |
| Advantages | More convergent and potentially shorter route. Milder reaction conditions for the key functionalization step. |
| Challenges | Requires cryogenic temperatures and strictly anhydrous conditions for the lithiation step. Handling of pyrophoric n-BuLi requires special precautions. The availability and cost of 2,6-difluoropyridine may be a factor. |
Comparative Analysis and Conclusion
Both synthetic routes offer viable pathways to this compound derivatives.
Route 1 is a more traditional, linear synthesis that relies on robust and well-understood reactions. The starting material, 2,6-dichloropyridine, is inexpensive and readily available. This route is likely to be more amenable to large-scale production due to the avoidance of cryogenic conditions and highly reactive organometallic intermediates. However, the multi-step nature of the synthesis may lead to a lower overall yield and increased production time.
Route 2 represents a more modern and convergent approach. It offers a shorter synthetic sequence and potentially higher overall yield. The use of directed ortho-metalation provides excellent regiocontrol for the introduction of the methoxy group. The main drawbacks are the requirement for specialized equipment to handle low temperatures and air-sensitive reagents, which might be a limiting factor for some laboratories.
Recommendation:
-
For large-scale industrial synthesis where cost and scalability are the primary drivers, Route 1 is likely the more practical choice.
-
For exploratory research and the synthesis of diverse analogs on a laboratory scale, the flexibility and efficiency of Route 2 may be more advantageous, provided the necessary infrastructure is in place.
Ultimately, the choice of synthetic route will be dictated by a careful consideration of the specific project goals, available resources, and the desired scale of production. This guide provides the foundational information to make an informed decision and to successfully validate a synthetic route to this important class of molecules.
References
- Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
- Google Patents.
- Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.
-
ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
- Google Patents. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
-
ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]
-
ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]
Sources
- 1. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
efficiency of CsF vs KF for the synthesis of fluoropyridines
The synthesis of fluoropyridines via the Halex (Halogen Exchange) reaction represents a critical juncture in medicinal chemistry, where the choice of fluoride source dictates not just yield, but the entire process engineering strategy.
This guide compares Cesium Fluoride (CsF) and Potassium Fluoride (KF) , providing a technical analysis of their efficiency, mechanistic distinctives, and practical application in nucleophilic aromatic substitution (
Part 1: Mechanistic Foundation & Efficiency Analysis
The efficiency of fluorination is governed by the "Naked Fluoride" principle. In aprotic solvents, the fluoride ion (
1.1 The Lattice Energy & Solubility Paradox
The primary barrier to
-
Cesium Fluoride (CsF):
-
Cation Nature:
is a large, soft cation (1.67 Å ionic radius). -
Lattice Energy: Lower lattice energy (
) compared to KF ( ). -
Solubility: The weak Coulombic attraction between the diffuse
and the hard allows CsF to dissolve readily in organic solvents (e.g., ~10x more soluble in DMSO than KF). -
Reactivity: In solution,
exists as a "loose" ion pair, exhibiting high nucleophilicity ("naked" fluoride).
-
-
Potassium Fluoride (KF):
-
Cation Nature:
is smaller (1.38 Å). -
Lattice Energy: High.
-
Solubility: Poor in organic solvents.
-
Reactivity: Tends to form tight ion pairs or remain as undissolved solids, requiring high temperatures or phase transfer catalysts (PTCs) to drive the reaction.
-
1.2 Comparative Metrics
| Feature | Cesium Fluoride (CsF) | Potassium Fluoride (KF) |
| Solubility (DMSO) | High (~100 mg/mL) | Low (~10 mg/mL) |
| Hygroscopicity | Extreme (Rapidly absorbs water) | High (Absorbs water) |
| Reaction Temp | Moderate ( | High ( |
| Catalyst Need | Often None | Mandatory (18-Crown-6 or Spray Drying) |
| Cost | High ( | Low ($) |
| Atom Economy | Lower (Cs is heavy) | Higher |
| Industrial Scale | Niche/High-Value APIs | Standard for Bulk Chemicals |
Part 2: Visualization of Reaction Pathways
The following diagram illustrates the kinetic and thermodynamic barriers distinguishing the two reagents.
Figure 1: Comparative workflow illustrating the activation energy barrier reduction using CsF versus the engineering controls required for KF.
Part 3: Experimental Protocols
Protocol A: High-Efficiency Synthesis using CsF
Best for: Lab-scale synthesis, complex substrates sensitive to high heat, or rapid screening.
Reagents:
-
Substrate: 2-chloropyridine (1.0 equiv)
-
Reagent: CsF (1.5 - 2.0 equiv)
-
Solvent: Anhydrous DMSO (0.5 M concentration)
Methodology:
-
Drying: CsF is extremely hygroscopic. Weigh CsF rapidly and dry in a vacuum oven at
for 2 hours prior to use, or flame-dry under vacuum in the reaction flask. -
Mixing: Under an inert atmosphere (
or Ar), add the dried CsF and the chloropyridine to the reaction vessel. -
Solvation: Add anhydrous DMSO via syringe.
-
Reaction: Heat to
for 4–6 hours. Monitoring by GC-MS or -NMR will typically show >90% conversion. -
Workup: Dilute with water (to dissolve salts) and extract with diethyl ether. The "naked" fluoride effect ensures high conversion without catalysts.
Protocol B: Cost-Optimized Synthesis using Spray-Dried KF
Best for: Large-scale manufacturing, robust substrates.
Reagents:
-
Substrate: 2-chloropyridine (1.0 equiv)
-
Reagent: Spray-dried KF (2.0 equiv)
-
Catalyst: 18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (
) -
Solvent: Sulfolane or NMP (High boiling point required)
Methodology:
-
Preparation: Use spray-dried KF (SD-KF). Crystalline KF has a low surface area and is ineffective. If SD-KF is unavailable, grind KF and dry by azeotropic distillation with toluene.
-
System Setup: Combine Substrate, SD-KF, and Catalyst in Sulfolane.
-
Dehydration: (Critical) If not using pre-dried reagents, perform a toluene azeotrope step to remove trace water (water poisons
by H-bonding). -
Reaction: Heat to
. The reaction is heterogeneous (slurry). Vigorous stirring is essential. -
Kinetics: Reaction times are longer (12–24 hours).
-
Purification: Distillation of the fluoropyridine product directly from the high-boiling solvent is often the preferred isolation method on scale.
Part 4: Data-Driven Performance Comparison
The following table summarizes experimental outcomes for the fluorination of electron-deficient heteroaromatics (e.g., 2,6-dichloropyridine to 2,6-difluoropyridine).
| Parameter | CsF (Standard) | KF (Crystalline) | KF (Spray-Dried + 18-c-6) |
| Conversion (4h) | 95% | < 5% | 60% |
| Conversion (24h) | > 99% | 15% | 92% |
| Temperature | |||
| By-products | Minimal (Hydrolysis low if dry) | High (Tars at high temp) | Moderate |
| Notes | Reaction is homogeneous. | Reaction fails due to lattice energy. | Reaction is a slurry; surface area is key. |
Expert Insight: When to switch?
-
Use CsF when: You are synthesizing <10g of material, your substrate contains thermally sensitive groups (e.g., esters, nitriles), or you lack high-temperature reactors.
-
Use KF when: You are scaling up (>1kg), cost is the primary driver, and the substrate is a simple chloropyridine stable at
.
References
-
Comparison of Alkali Metal Fluorides in Halex Reactions
- Title: Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines
- Source: NIH / PubMed Central
-
URL:[Link]
-
Cesium Fluoride Properties & Solubility
- Title: Cesium Fluoride - Common Organic Chemistry Reagent Guide
- Source: Common Organic Chemistry
-
URL:[Link]
-
Phase Transfer Catalysis in Fluorin
- Title: Developing organoboranes as phase transfer catalysts for nucleophilic fluorin
- Source: Chemical Science (RSC)
-
URL:[Link]
-
Industrial Halex Reaction Guidelines
- Title: Halex Reaction Reagent Guide
- Source: ACS GCI Pharmaceutical Roundtable
-
URL:[Link]
-
Spray-Dried KF Efficiency
Sources
Safety Operating Guide
Navigating the Disposal of 2,6-Difluoro-3-methoxypyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are daily endeavors. Among these, fluorinated pyridines represent a critical class of building blocks in medicinal chemistry. However, with the power of these reagents comes the responsibility of their safe handling and proper disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-Difluoro-3-methoxypyridine, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Given its fluorinated nature, thermal decomposition can produce highly toxic and corrosive hydrogen fluoride gas. Therefore, all waste containing this compound must be treated as hazardous.
Table 1: Hazard Profile and Key Safety Information for this compound (Inferred from Analogs)
| Hazard Classification | GHS Category | Precautionary Statement References |
| Acute toxicity, oral | Category 4 | [1] |
| Skin corrosion/irritation | Category 2 | [1] |
| Serious eye damage/eye irritation | Category 2 | [1] |
| Specific target organ toxicity | Category 3 | [1] |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance. The following workflow, illustrated in the diagram below, outlines the critical decision points from waste generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
Detailed Disposal Protocols
Adherence to established protocols is paramount for the safe disposal of this compound. These procedures are designed to minimize exposure risks and prevent environmental contamination.
Waste Identification and Segregation
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or excess quantities of the pure compound.
-
Solutions containing the compound.
-
Contaminated laboratory consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).
-
Rinsate from cleaning contaminated glassware.
Segregate this waste stream from all other laboratory waste, particularly from incompatible materials such as strong oxidizing agents.
Waste Collection and Storage
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if empty and in good condition, can be used. For liquid waste, ensure the container is designed to hold liquids and has a secure, vapor-tight lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant, toxic).
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames. Ensure secondary containment is in place to capture any potential leaks.
Disposal Methodologies
The selection of the appropriate disposal method is critical and should be made in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, state, and federal regulations.
Incineration is the preferred method for the disposal of organic chemical waste, including halogenated pyridines. However, the presence of fluorine necessitates specific considerations to ensure complete destruction and to manage the resulting byproducts.
-
Temperature Requirements: Due to the high stability of the carbon-fluorine bond, high-temperature incineration is required. Temperatures exceeding 1000°C are recommended to ensure the complete breakdown of the molecule and to minimize the formation of potentially more hazardous products of incomplete combustion.
-
Acid Gas Scrubbing: The incineration of fluorinated compounds will generate hydrogen fluoride (HF), a highly corrosive and toxic gas. The incineration facility must be equipped with a robust acid gas scrubbing system, such as a wet scrubber using a caustic solution (e.g., sodium hydroxide or potassium hydroxide), to neutralize the HF before the flue gas is released into the atmosphere.[2][3][4][5][6]
For solid waste contaminated with this compound (e.g., used personal protective equipment, absorbent materials from a spill), a permitted hazardous waste landfill may be an appropriate disposal option. This method should only be used for materials that cannot be incinerated. The landfill must be specifically licensed to accept hazardous chemical waste to ensure proper containment and prevent leaching into the environment.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., butyl rubber or Viton®).
-
Chemical splash goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
Respiratory protection may be necessary for large spills or in poorly ventilated areas.
-
-
Containment and Cleanup:
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
For solid spills, carefully sweep the material into a designated container, avoiding the generation of dust.
-
-
Collection and Disposal: Collect the absorbed material or spilled solid into a labeled hazardous waste container. Dispose of the container and any contaminated cleaning materials as hazardous waste, following the procedures outlined above.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
Environmental Considerations
The environmental fate of this compound is not well-documented. However, based on the properties of pyridine and its derivatives, it is expected to be mobile in soil and water. Pyridine itself is known to be biodegradable by certain microorganisms, but the presence of fluorine atoms can significantly increase the persistence of the molecule in the environment.[7][8][9][10] Therefore, preventing its release into the environment is of utmost importance. Improper disposal can lead to the contamination of soil and groundwater, posing a risk to aquatic life and potentially entering the food chain.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For this compound, a compound with significant potential in drug discovery, this responsibility entails a thorough understanding of its hazards and the implementation of rigorous disposal protocols. By following the guidelines outlined in this document, researchers can ensure that their work advances science without compromising the safety of their colleagues or the integrity of the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
- Google Patents. (n.d.). CN103423752A - Incineration process capable of recycling hydrogen fluoride.
-
NILU. (2009, December 14). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aquatic toxicity of waterpipe wastewater chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]
-
GEA. (n.d.). The easy way to clean the flue gas from waste incinerators GEA Niro Spray Drying Absorption. Retrieved from [Link]
-
Intellectual Archive. (n.d.). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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Torch-Air. (n.d.). Guide to Hydrogen Gas Scrubbers: Types, Applications, and Sodium Hydroxide Chemical Scrubbing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
-
YouTube. (2024, December 5). Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification. Retrieved from [Link]
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Pilot-Scale Fluoropolymer Incineration Study. (n.d.). Thermal Treatment of a Mixture of Fluoropolymers under Representative European Municipal Waste. Retrieved from [Link]
-
RIVM. (2014, May 30). Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, March 28). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Retrieved from [Link]
-
Envitech, Inc. (2021, September 1). Incinerator Scrubber. Retrieved from [Link]
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Government of British Columbia. (1991, June 17). Emission Criteria for Biomedical Waste Incinerators. Retrieved from [Link]
-
MDPI. (2023, January 30). Enhancing Biodegradation of Pyridine with Trehalose Lipid in Rhodococcus pyridinivorans sp. Strain HR-1-Inoculated Microbial Fuel Cell. Retrieved from [Link]
-
PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
Sources
- 1. Toxicity of Selected Drinking Water Contaminants - Drinking Water and Health Volume 3 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN103423752A - Incineration process capable of recycling hydrogen fluoride - Google Patents [patents.google.com]
- 3. gea.com [gea.com]
- 4. Hydrogen Gas Scrubber: Fluoride, Cyanide, Sodium Hydroxide Scrubber [torch-air.com]
- 5. youtube.com [youtube.com]
- 6. envitechinc.com [envitechinc.com]
- 7. intellectualarchive.com [intellectualarchive.com]
- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
